Synthesis and Characterization of Methyl p-methoxyhydrocinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-me...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate. This document details two primary synthetic routes, provides in-depth experimental protocols, and presents a thorough characterization of the target compound using various spectroscopic techniques.
Synthesis of Methyl p-methoxyhydrocinnamate
Methyl p-methoxyhydrocinnamate can be synthesized through two principal methods: the Fischer esterification of p-methoxyhydrocinnamic acid and the catalytic hydrogenation of methyl p-methoxycinnamate.
Fischer Esterification of p-Methoxyhydrocinnamic Acid
This method involves the acid-catalyzed esterification of p-methoxyhydrocinnamic acid with methanol (B129727).
Caption: Fischer Esterification Workflow.
Catalytic Hydrogenation of Methyl p-methoxycinnamate
This approach involves the reduction of the carbon-carbon double bond in methyl p-methoxycinnamate using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.
Caption: Catalytic Hydrogenation Workflow.
Experimental Protocols
Protocol 1: Fischer Esterification of p-Methoxyhydrocinnamic Acid
Materials:
p-Methoxyhydrocinnamic acid
Methanol (anhydrous)
Concentrated sulfuric acid (H₂SO₄)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Reaction flask (e.g., a thick-walled flask or a Parr shaker bottle)
Magnetic stirrer and stir bar
Filtration apparatus (e.g., Büchner funnel with celite or a syringe filter)
Procedure:
In a suitable reaction flask, dissolve methyl p-methoxycinnamate in anhydrous ethanol or ethyl acetate.
Carefully add a catalytic amount of Pd/C to the solution.
Seal the flask and flush it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions) at room temperature.
Monitor the reaction progress by TLC until the starting material is consumed.
Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
Combine the filtrate and washings and remove the solvent under reduced pressure to yield methyl p-methoxyhydrocinnamate. Further purification is typically not necessary if the starting material was pure.
Characterization of Methyl p-methoxyhydrocinnamate
The identity and purity of the synthesized methyl p-methoxyhydrocinnamate can be confirmed by various analytical techniques.
This guide has outlined two effective methods for the synthesis of methyl p-methoxyhydrocinnamate and provided a comprehensive summary of its characteristic data. The detailed experimental protocols and tabulated spectral information serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable preparation and identification of this compound.
Methyl p-Methoxyhydrocinnamate: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring phenylpropanoid derivative. This c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring phenylpropanoid derivative. This compound has garnered interest within the scientific community due to its presence in various traditional medicinal plants and its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of methyl p-methoxyhydrocinnamate and details the methodologies for its isolation and characterization, with a focus on providing actionable protocols for research and development.
Natural Sources
Methyl p-methoxyhydrocinnamate has been identified in a limited number of natural sources, primarily within the plant kingdom and in one fungal species. The documented occurrences are summarized in the table below.
Table 1: Natural Sources of Methyl p-Methoxyhydrocinnamate
Isolation Methodology: A Case Study from Piper sarmentosum
The following experimental protocol is based on the successful isolation of methyl p-methoxyhydrocinnamate from the leaves of Piper sarmentosum.[1] This procedure provides a robust framework for researchers seeking to isolate this compound from plant materials.
Experimental Protocol
1. Plant Material Collection and Preparation:
Fresh leaves of Piper sarmentosum are collected and thoroughly washed with water to remove any surface contaminants.
The cleaned leaves are air-dried at room temperature in a well-ventilated area until they are brittle.
The dried leaves are then ground into a fine powder using a mechanical grinder.
2. Extraction:
The powdered leaf material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This can be achieved by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 72 hours) with occasional agitation, or by using a Soxhlet apparatus for continuous extraction.
The methanolic extract is then filtered to remove solid plant debris.
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
3. Fractionation:
The crude methanol extract is resuspended in a mixture of methanol and water (e.g., 9:1 v/v) and partitioned successively with solvents of increasing polarity.
A typical partitioning scheme would involve sequential extraction with n-hexane, followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH).
The resulting fractions (n-hexane, EtOAc, n-BuOH, and the remaining aqueous fraction) are concentrated under reduced pressure. Methyl p-methoxyhydrocinnamate is typically found in the less polar fractions, such as the ethyl acetate fraction.
4. Chromatographic Purification:
The ethyl acetate fraction, which is enriched with the target compound, is subjected to column chromatography over silica (B1680970) gel.
The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
Fractions showing a promising profile are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure methyl p-methoxyhydrocinnamate.
Characterization
The identity and purity of the isolated methyl p-methoxyhydrocinnamate can be confirmed using spectroscopic methods.
Spectroscopic Data
Observed Values for Methyl 3-(4-methoxyphenyl)propionate[1]
Table 2: ¹H NMR Spectroscopic Data for Methyl p-Methoxyhydrocinnamate
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the isolation and purification process.
Caption: General workflow for the isolation of methyl p-methoxyhydrocinnamate.
Caption: Logical steps in the natural product isolation process.
Conclusion
This guide outlines the current knowledge on the natural sources of methyl p-methoxyhydrocinnamate and provides a detailed, adaptable protocol for its isolation from Piper sarmentosum. The provided workflows and characterization data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this compound. While quantitative yield data remains to be extensively documented, the described methodologies offer a clear path to obtaining pure methyl p-methoxyhydrocinnamate for scientific inquiry.
"physical and chemical properties of Methyl 3-(4-methoxyphenyl)propionate"
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(4-methoxyphenyl)propionate, also known as Methyl p-methoxyhydrocinnamate, is an organic compound with applications as a pharmaceutica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-methoxyphenyl)propionate, also known as Methyl p-methoxyhydrocinnamate, is an organic compound with applications as a pharmaceutical intermediate.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols.
Chemical Identity and Structure
This compound is a methyl ester derivative of 3-(4-methoxyphenyl)propanoic acid.
The physical state of this compound can be either a solid or a liquid, depending on the ambient temperature, as its melting point is near room temperature. It is described as off-white to white crystals or a colorless to light yellow liquid.[1]
Methyl 3-(4-methoxyphenyl)propionate can be synthesized via the Fischer esterification of its parent carboxylic acid, 3-(4-methoxyphenyl)propionic acid, with methanol, using a strong acid catalyst.[3][4]
Objective: To synthesize Methyl 3-(4-methoxyphenyl)propionate.
Materials:
3-(4-methoxyphenyl)propionic acid
Methanol (anhydrous), excess to act as solvent and reactant
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[4]
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methoxyphenyl)propionic acid and an excess of anhydrous methanol.
Catalysis: Slowly add a catalytic amount (e.g., 0.5 mL for a 15 mL reaction) of concentrated sulfuric acid to the flask while stirring.[5]
Reflux: Heat the reaction mixture to a gentle reflux. The temperature should be maintained at the boiling point of methanol. Allow the reaction to proceed for several hours (e.g., 2-4 hours) to reach equilibrium.[6]
Work-up: Cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel containing water.
Extraction: Extract the aqueous mixture with diethyl ether (e.g., 3 x 20 mL). Combine the organic layers.
Washing: Wash the combined organic layers sequentially with:
Water
Saturated sodium bicarbonate solution (to neutralize the acid catalyst). Vent the funnel frequently as CO₂ is produced.[7]
Spectroscopic Analysis of Methyl p-methoxyhydrocinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for Methyl p-methoxyhydrocinnamate, also known as Methyl 3-(4-methoxyphenyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl p-methoxyhydrocinnamate, also known as Methyl 3-(4-methoxyphenyl)propanoate. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, quality control, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of Methyl p-methoxyhydrocinnamate exhibits distinct signals corresponding to the different types of protons present in the molecule. The data, typically recorded in deuterated chloroform (B151607) (CDCl₃), is summarized below.
Chemical Shift (δ) ppm
Multiplicity
Integration
Coupling Constant (J) Hz
Assignment
7.12
d
2H
8.6
Ar-H (ortho to OCH₃)
6.83
d
2H
8.6
Ar-H (meta to OCH₃)
3.78
s
3H
-
Ar-OCH₃
3.66
s
3H
-
COOCH₃
2.89
t
2H
7.8
-CH₂-Ar
2.60
t
2H
7.8
-CH₂-COO-
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Chemical Shift (δ) ppm
Assignment
173.5
C=O (Ester)
158.1
Ar-C (para to CH₂CH₂COOCH₃)
132.8
Ar-C (ipso to CH₂CH₂COOCH₃)
129.8
Ar-C (ortho to OCH₃)
113.9
Ar-C (meta to OCH₃)
55.2
Ar-OCH₃
51.6
COOCH₃
35.5
-CH₂-Ar
29.8
-CH₂-COO-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
m/z
Relative Intensity
Assignment
194
Moderate
[M]⁺ (Molecular Ion)
163
Moderate
[M - OCH₃]⁺
134
Strong
[M - COOCH₃ - H]⁺
121
High
[H₃CO-C₆H₄-CH₂]⁺ (Tropylium ion)
91
Moderate
[C₇H₇]⁺
77
Moderate
[C₆H₅]⁺
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Methyl p-methoxyhydrocinnamate is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.
Data Acquisition: The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system. A small volume (typically 1 µL) of the sample solution is injected into the GC, which is equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The eluent from the GC column is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-500.
Visualization of Spectroscopic Workflow
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 15823-04-8, which is Methyl 3-(4-metho...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 15823-04-8, which is Methyl 3-(4-methoxyphenyl)propionate . This document will detail its chemical structure, physicochemical properties, and available experimental data. It is important to note that while the CAS number 15823-04-8 correctly identifies Methyl 3-(4-methoxyphenyl)propionate, the initial topic query also included "1-(2-fluorophenyl)-4-(4-hydroxyphenyl)piperazine," a distinct chemical entity with a different structure and biological activity profile. This guide will focus exclusively on the compound associated with the provided CAS number.
Methyl 3-(4-methoxyphenyl)propionate, also known as Methyl p-methoxyhydrocinnamate, is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical entities.[1][2] Its structure consists of a methoxy-substituted benzene (B151609) ring attached to a propionate (B1217596) methyl ester chain.
Chemical Structure and Identification
The fundamental structure of Methyl 3-(4-methoxyphenyl)propionate is characterized by a para-substituted aromatic ring.
Systematic Name: Methyl 3-(4-methoxyphenyl)propanoate
Common Synonyms: Methyl p-methoxyhydrocinnamate[3]
Linear Formula: H₃COC₆H₄CH₂CH₂CO₂CH₃
Below is a 2D representation of the chemical structure:
Figure 1: 2D Structure of Methyl 3-(4-methoxyphenyl)propionate
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-(4-methoxyphenyl)propionate is presented in the tables below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.
Methyl p-Methoxyhydrocinnamate: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring compound with a history rooted in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring compound with a history rooted in the exploration of microbial metabolites. While its synthesis can be achieved through straightforward chemical reactions, its documented discovery originates from its isolation from a fungal species. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to methyl p-methoxyhydrocinnamate, tailored for a scientific audience.
Discovery and Natural Occurrence
The first documented discovery of methyl p-methoxyhydrocinnamate as a natural product was reported in 1995 by William A. Ayer and his research group.[1] The compound was isolated from the liquid culture of the blue stain fungus Ophiostoma crassivaginata.[1] This discovery was part of a broader investigation into the phenolic and polyketide metabolites of this particular fungus. Beyond this fungal source, methyl p-methoxyhydrocinnamate has also been identified in plant species, including Piper lolot and Piper sarmentosum.[2]
Isolation from Ophiostoma crassivaginata
The isolation of methyl p-methoxyhydrocinnamate was a key finding in the characterization of the metabolome of O. crassivaginata. The experimental workflow for its isolation from the fungal culture is outlined below.
Caption: Experimental workflow for the isolation of methyl p-methoxyhydrocinnamate.
Chemical Synthesis: A Historical Perspective
Synthesis via Fischer Esterification and Hydrogenation
A common and historical approach to synthesizing saturated esters like methyl p-methoxyhydrocinnamate involves a two-step process:
Fischer Esterification: The precursor, p-methoxycinnamic acid, is reacted with methanol (B129727) in the presence of an acid catalyst (such as sulfuric acid) to form methyl p-methoxycinnamate.
Catalytic Hydrogenation: The resulting unsaturated ester is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to reduce the double bond and yield methyl p-methoxyhydrocinnamate.
Caption: Two-step synthesis of methyl p-methoxyhydrocinnamate.
Synthesis via Esterification of p-Methoxyhydrocinnamic Acid
A more direct, one-step synthesis involves the Fischer esterification of p-methoxyhydrocinnamic acid with methanol in the presence of an acid catalyst. The parent acid, p-methoxyhydrocinnamic acid, is mentioned in the context of early 20th-century organic synthesis literature, making this a highly probable early synthetic route.[3][4]
Physicochemical and Spectroscopic Data
The structural characterization of methyl p-methoxyhydrocinnamate relies on standard analytical techniques. Below is a summary of its key properties.
Note: Detailed physical properties like boiling and melting points are not consistently reported in the initial discovery literature.
Experimental Protocols
General Protocol for Synthesis via Fischer Esterification of p-Methoxyhydrocinnamic Acid
This protocol is a generalized representation based on standard laboratory procedures for Fischer esterification.
Reaction Setup: To a round-bottom flask containing p-methoxyhydrocinnamic acid (1.0 eq.), add an excess of methanol (typically 10-20 eq.) to act as both reactant and solvent.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography.
Conclusion
The history of methyl p-methoxyhydrocinnamate is marked by its formal discovery as a natural product from the fungus Ophiostoma crassivaginata in 1995. While its synthesis was achievable through well-established chemical reactions prior to this date, the 1995 study by Ayer et al. represents the first documented isolation and characterization of this compound from a biological source. This guide provides a foundational understanding of its discovery, plausible synthetic pathways, and key data for researchers in natural product chemistry and drug development.
Potential Therapeutic Applications of Methyl p-Methoxyhydrocinnamate: A Technical Guide
Introduction Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring compound found in various plants, including Piper lolot and Piper sarmentosum.[1] As a derivative...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring compound found in various plants, including Piper lolot and Piper sarmentosum.[1] As a derivative of hydrocinnamic acid, it belongs to a class of phenolic compounds that have garnered significant interest for their potential pharmacological activities. While direct research on methyl p-methoxyhydrocinnamate is limited, extensive studies on structurally similar compounds, such as its hydroxylated and unsaturated analogs, provide a strong basis for exploring its therapeutic potential. This technical guide consolidates the available information on related compounds to infer the likely bioactivities of methyl p-methoxyhydrocinnamate and outlines potential avenues for future research and drug development. The primary areas of therapeutic interest include its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.
Anti-inflammatory Potential
Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disorders, arthritis, and neurodegenerative diseases. Compounds that can modulate inflammatory pathways are therefore of significant therapeutic interest. Evidence from structurally related compounds suggests that methyl p-methoxyhydrocinnamate likely possesses anti-inflammatory properties.
Mechanistic Insights from Related Compounds
Studies on compounds such as methyl p-hydroxycinnamate and ethyl p-methoxycinnamate indicate that the anti-inflammatory effects are likely mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
For instance, methyl p-hydroxycinnamate has been shown to suppress the lipopolysaccharide (LPS)-induced activation of p38 MAPK and NF-κB signaling in a mouse model of acute respiratory distress syndrome.[2] This inhibition leads to a reduction in the recruitment of inflammatory cells and the production of pro-inflammatory molecules like TNF-α, IL-6, and IL-1β.[2] Similarly, ethyl p-methoxycinnamate has demonstrated potent inhibitory activity against NF-κB in melanoma cells.
The proposed mechanism involves the modulation of upstream kinases that are responsible for the activation of these transcription factors. By inhibiting these pathways, methyl p-methoxyhydrocinnamate could potentially reduce the expression of a wide array of inflammatory genes.
Quantitative Data from Related Compounds
The following table summarizes the anti-inflammatory activity of compounds structurally related to methyl p-methoxyhydrocinnamate.
A common model to assess the anti-inflammatory potential of a compound is the carrageenan-induced paw edema model in rodents.
Animals: Male Wistar rats (150-200 g) are used.
Procedure:
Animals are fasted overnight with free access to water.
The initial paw volume of each rat is measured using a plethysmometer.
The test compound (e.g., ethyl p-methoxycinnamate) is administered orally at various doses (e.g., 100, 200, 400, 800 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[3]
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
The percentage of inhibition of edema is calculated for each group relative to the control group.
This assay is used to determine the effect of a compound on the NF-κB signaling pathway.
Cell Line: A cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., B16F10-NFκB-Luc2 melanoma cells) is used.
Procedure:
Cells are seeded in a 96-well plate and allowed to attach overnight.
Cells are then treated with various concentrations of the test compound (e.g., ethyl p-methoxycinnamate) for a specified period.
Inflammation is induced by adding an agonist like TNF-α or LPS.
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.
Signaling Pathway Diagram
NF-κB and MAPK signaling pathways.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the aging process and various diseases. Phenolic compounds are well-known for their antioxidant activities, and it is highly probable that methyl p-methoxyhydrocinnamate shares these properties.
Mechanistic Insights and Assays
The antioxidant activity of phenolic compounds can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Several in vitro assays are commonly used to evaluate antioxidant capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.
Furthermore, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes. It is plausible that methyl p-methoxyhydrocinnamate could exert its antioxidant effects, at least in part, by activating the Nrf2 pathway.
Quantitative Data from Related Compounds
The following table presents antioxidant data for compounds structurally related to methyl p-methoxyhydrocinnamate.
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Procedure:
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.
Various concentrations of the test compound are added to the DPPH solution.
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.
This assay measures the antioxidant activity of a compound within a cellular environment.
Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used.
Procedure:
Cells are seeded in a 96-well plate and incubated with the test compound and a fluorescent probe (e.g., DCFH-DA).
Oxidative stress is induced by adding a radical generator (e.g., AAPH).
The fluorescence intensity is measured over time using a fluorescence plate reader.
The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal, which is indicative of ROS scavenging.
Signaling Pathway Diagram
Nrf2 antioxidant response pathway.
Anticancer Potential
Many phenolic compounds have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. The structural similarity of methyl p-methoxyhydrocinnamate to other bioactive cinnamic acid derivatives suggests its potential as an anticancer agent.
Mechanistic Insights from Related Compounds
Related compounds have been shown to exert cytotoxic effects on various cancer cell lines. For example, ethyl p-methoxycinnamate has been identified as an active anti-metastasis agent in melanoma cells, acting through the inhibition of the NF-κB pathway. Other methoxy-substituted cinnamic acid derivatives have also shown promising anticancer activities. The mechanisms likely involve the modulation of signaling pathways that control cell survival and proliferation, such as the Akt and MAPK pathways.
Quantitative Data from Related Compounds
The following table summarizes the cytotoxic activity of compounds structurally related to methyl p-methoxyhydrocinnamate against various cancer cell lines.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) and a non-cancerous control cell line are used.
Procedure:
Cells are seeded in a 96-well plate and allowed to adhere overnight.
Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
After treatment, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Procedure:
Cells are treated with the test compound at its IC50 concentration for a defined period.
Both adherent and floating cells are collected and washed.
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI).
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Diagram
Workflow for anticancer assessment.
Neuroprotective Potential
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to the pathogenesis of these diseases. The antioxidant and anti-inflammatory properties of phenolic compounds make them promising candidates for neuroprotection.
Mechanistic Insights from Related Compounds
Studies on related methoxy-substituted compounds have demonstrated neuroprotective effects in various experimental models. For instance, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline has been shown to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity.[5] This protection was associated with its antioxidant activity and the activation of the ERK-CREB signaling pathway, which is crucial for neuronal survival and plasticity.[5] Given these findings, it is plausible that methyl p-methoxyhydrocinnamate could also exert neuroprotective effects through similar mechanisms.
Quantitative Data from Related Compounds
The following table presents neuroprotective data for a structurally related compound.
This assay assesses the ability of a compound to protect neurons from damage caused by excessive stimulation by the neurotransmitter glutamate (B1630785).
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured.
Procedure:
Cultured neurons are pre-treated with various concentrations of the test compound for a specific duration.
Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a short period.
The glutamate-containing medium is then replaced with a fresh medium, and the cells are incubated for 24 hours.
Cell viability is assessed using the MTT assay or by counting viable neurons after staining with a live/dead cell stain.
An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
While direct experimental evidence for the therapeutic applications of methyl p-methoxyhydrocinnamate is currently scarce, the substantial body of research on structurally related compounds provides a strong rationale for its investigation as a potential anti-inflammatory, antioxidant, anticancer, and neuroprotective agent. The likely mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2.
Future research should focus on systematically evaluating the biological activities of methyl p-methoxyhydrocinnamate using the experimental protocols outlined in this guide. In-depth studies are required to determine its specific molecular targets and to elucidate the precise signaling pathways it modulates. Furthermore, pharmacokinetic and toxicological studies will be essential to assess its drug-like properties and safety profile. The synthesis of derivatives of methyl p-methoxyhydrocinnamate could also lead to the discovery of more potent and selective therapeutic agents. The information compiled in this technical guide serves as a foundational resource for researchers and drug development professionals to unlock the therapeutic potential of this promising natural product.
Methyl p-Methoxyhydrocinnamate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety and handling information for Methyl p-Methoxyhydrocinnamate (also known as Methyl 3-(4-methoxy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling information for Methyl p-Methoxyhydrocinnamate (also known as Methyl 3-(4-methoxyphenyl)propanoate), CAS Number 15823-04-8. The information is compiled from various safety data sheets and chemical databases to assist in the safe use and management of this compound in a laboratory and research setting.
Chemical and Physical Properties
Methyl p-methoxyhydrocinnamate is a solid compound with a molecular weight of 194.23 g/mol .[1][2] Its properties are summarized in the table below.
The hazard classification for Methyl p-Methoxyhydrocinnamate is not consistently reported across all sources, indicating that its toxicological properties have not been thoroughly investigated. Some sources suggest potential hazards, while others do not classify it as hazardous.
It is crucial to handle this compound with care, assuming it may possess these potential hazards until more definitive data is available.
Toxicological Information
Detailed toxicological data for Methyl p-Methoxyhydrocinnamate is largely unavailable. Most safety data sheets indicate that the toxicological properties have not been fully investigated.[4][6] No specific LD50 or LC50 values have been identified in the reviewed literature.
Handling and Storage
4.1 Handling Precautions:
Handle in accordance with good industrial hygiene and safety practices.[7]
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[1] For operations that may generate dust, a type N95 (US) dust mask is recommended.[3]
Evacuate personnel to safe areas and ensure adequate ventilation.[4]
Potential Metabolic Pathways
While specific metabolic studies on Methyl p-Methoxyhydrocinnamate are not available, data from structurally related compounds, such as anisole (B1667542) (methoxybenzene), can provide insights into its potential metabolic fate. The p-methoxyphenyl group is a common feature, and its metabolism has been studied.[8][9] Potential metabolic reactions include O-demethylation and aromatic hydroxylation.
Caption: Potential metabolic pathways based on related compound data.
Experimental Protocols: A Generalized Workflow
Specific experimental protocols for the safety assessment of Methyl p-Methoxyhydrocinnamate are not publicly available. However, a standard workflow for evaluating the safety of a new chemical entity is presented below. This generalized protocol outlines the typical steps involved in toxicological and safety pharmacology studies.
Application Note: GC-MS Analysis of Methyl p-methoxyhydrocinnamate in Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals Introduction Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, making them a crucial are...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, making them a crucial area of research for new drug development. Among these compounds, Methyl p-methoxyhydrocinnamate, a phenylpropanoid derivative, has been identified in fungal species such as the blue stain fungus Ophiostoma crassivaginata[1]. Phenylpropanoids in fungi are synthesized through the shikimate and phenylalanine ammonia-lyase (PAL) pathways[2][3][4][5][6]. This application note provides a detailed protocol for the extraction and quantitative analysis of Methyl p-methoxyhydrocinnamate from fungal cultures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to be adaptable for the analysis of other similar aromatic compounds in fungal extracts.
Data Presentation
Quantitative analysis of Methyl p-methoxyhydrocinnamate from fungal extracts is essential for understanding its production and potential biological significance. While publicly available quantitative data for this specific compound in fungi is limited, researchers can use the following template to structure their experimental results for clear comparison between different fungal species, culture conditions, or extraction methods.
Table 1: Quantitative Analysis of Methyl p-methoxyhydrocinnamate in Fungal Extracts
Fungal Species
Culture Medium
Growth Duration (days)
Extraction Solvent
Methyl p-methoxyhydrocinnamate Concentration (µg/g of dry mycelium)
This section details the key experimental procedures for the analysis of Methyl p-methoxyhydrocinnamate in fungal extracts.
Protocol 1: Fungal Culture and Mycelial Harvest
Fungal Inoculation and Growth:
Inoculate the desired fungal species (e.g., Ophiostoma crassivaginata) into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox Broth.
Incubate the cultures at an appropriate temperature (typically 25-28°C) for a specified period (e.g., 21-30 days) under static or shaking conditions, depending on the optimal growth requirements for the fungus.
Mycelial Harvest:
After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through a sterile filter paper (e.g., Whatman No. 1).
Wash the mycelial mat with sterile distilled water to remove any residual medium components.
Freeze-dry the mycelium to a constant weight and record the dry weight.
Grind the dried mycelium into a fine powder using a sterile mortar and pestle.
Protocol 2: Extraction of Secondary Metabolites
Solvent Extraction:
Weigh a known amount of the powdered fungal mycelium (e.g., 10 g).
Suspend the mycelial powder in a suitable organic solvent such as ethyl acetate or dichloromethane (e.g., 200 mL).
Perform the extraction by maceration with stirring for 24-48 hours at room temperature. Alternatively, use sonication for a shorter duration (e.g., 3 x 30 minutes).
Filter the extract to separate the mycelial debris.
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
Combine the filtrates.
Concentration of the Extract:
Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C.
The resulting crude extract should be stored at 4°C in a sealed vial until GC-MS analysis.
Protocol 3: GC-MS Analysis
Sample Preparation for GC-MS:
Dissolve a known amount of the crude fungal extract in a suitable volatile solvent (e.g., ethyl acetate or methanol) to a final concentration of approximately 1 mg/mL.
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
For quantitative analysis, prepare a series of standard solutions of authentic Methyl p-methoxyhydrocinnamate in the same solvent at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
(Optional, for broader metabolite profiling) Derivatization: For the analysis of less volatile or polar compounds, a derivatization step using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed.
GC-MS Instrumentation and Parameters:
Gas Chromatograph (GC):
Column: Use a non-polar or semi-polar capillary column suitable for the analysis of secondary metabolites, such as a TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Injector: Set the injector temperature to 250-280°C.
Injection Mode: Splitless or split (e.g., 10:1 split ratio) with an injection volume of 1 µL.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program: An example program could be:
Initial temperature of 50-80°C, hold for 2 minutes.
Ramp at a rate of 5-10°C/min to a final temperature of 280-300°C.
Hold at the final temperature for 5-10 minutes.
Mass Spectrometer (MS):
Ion Source: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230-250°C.
MS Transfer Line Temperature: 280-300°C.
Scan Range: m/z 40-600.
Data Analysis and Quantification:
Identify Methyl p-methoxyhydrocinnamate in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.
For quantification, construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
Determine the concentration of Methyl p-methoxyhydrocinnamate in the fungal extract by interpolating its peak area from the calibration curve.
Express the final concentration as µg of the compound per gram of dry fungal mycelium.
Visualization of Biosynthetic Pathway and Experimental Workflow
To aid in the understanding of the origin of Methyl p-methoxyhydrocinnamate and the experimental process, the following diagrams are provided.
Application Note: ¹H and ¹³C NMR Assignment for Methyl 3-(4-methoxyphenyl)propionate
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol and complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for Methyl 3-(4-me...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for Methyl 3-(4-methoxyphenyl)propionate. The data presented herein serves as a reference standard for the identification and characterization of this compound, which is a valuable intermediate in the synthesis of various organic molecules. The experimental protocol outlines the necessary steps for sample preparation and acquisition of high-quality NMR spectra.
Introduction
Methyl 3-(4-methoxyphenyl)propionate is a chemical compound with the molecular formula C₁₁H₁₄O₃. It is a methyl ester derivative of 3-(4-methoxyphenyl)propionic acid. Accurate structural elucidation and purity assessment are critical in chemical synthesis and drug development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the complete assignment of the ¹H and ¹³C NMR spectra of Methyl 3-(4-methoxyphenyl)propionate.
Data Presentation
The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
¹H NMR Spectral Data
Chemical Shift (δ) ppm
Multiplicity
Integration
Coupling Constant (J) Hz
Assignment
7.12
d
2H
8.6
H-2, H-6
6.84
d
2H
8.6
H-3, H-5
3.79
s
3H
-
OCH₃ (aromatic)
3.67
s
3H
-
OCH₃ (ester)
2.89
t
2H
7.6
H-β
2.61
t
2H
7.6
H-α
¹³C NMR Spectral Data
Chemical Shift (δ) ppm
Carbon Type
Assignment
173.4
C
C=O
158.1
C
C-4
132.9
C
C-1
129.4
CH
C-2, C-6
113.9
CH
C-3, C-5
55.2
CH₃
OCH₃ (aromatic)
51.5
CH₃
OCH₃ (ester)
35.1
CH₂
C-β
30.1
CH₂
C-α
Experimental Protocols
Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of Methyl 3-(4-methoxyphenyl)propionate for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
NMR Data Acquisition
Instrument: A 400 MHz (or higher) NMR spectrometer.
Application Notes and Protocols for the Extraction of Methyl p-methoxyhydrocinnamate from Ophiostoma
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl p-methoxyhydrocinnamate is a secondary metabolite produced by certain species of the blue stain fungus Ophiostoma, such as Ophiostoma cr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl p-methoxyhydrocinnamate is a secondary metabolite produced by certain species of the blue stain fungus Ophiostoma, such as Ophiostoma crassivaginata[1]. This document provides a detailed protocol for the cultivation of Ophiostoma spp., extraction of the target compound from liquid culture, and subsequent purification and analysis. The methodologies presented are based on established principles for the extraction of fungal secondary metabolites.
Data Presentation
The following table can be used to summarize quantitative data from the extraction and analysis of Methyl p-methoxyhydrocinnamate.
Sample ID
Ophiostoma Species
Culture Volume (L)
Crude Extract Yield (g)
Purified Compound Yield (mg)
Purity (%) by HPLC
Experimental Protocols
Fungal Strain and Culture Conditions
This protocol outlines the steps for culturing Ophiostoma species for the production of secondary metabolites. Optimization of culture conditions such as media composition, pH, temperature, and incubation time may be required to maximize the yield of Methyl p-methoxyhydrocinnamate[2][3][4][5].
Yeast Extract-Malt Extract-Dextrose (ISP-2) broth or similar liquid medium[2]
Sterile distilled water
Incubator
Shaker incubator
Procedure:
Activation of Fungal Culture: Streak the Ophiostoma sp. culture onto a PDA plate and incubate at 25-30°C for 5-7 days, or until sufficient mycelial growth is observed.
Inoculum Preparation: From the PDA plate, aseptically transfer a few agar plugs of the fungal mycelium into a flask containing 100 mL of sterile liquid medium.
Incubation: Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 3-5 days to generate a homogenous seed culture.
Large-Scale Culture: Inoculate a larger volume of the liquid production medium with the seed culture (e.g., 10 mL of seed culture per 1 L of production medium).
Production Phase: Incubate the large-scale culture at 25-30°C on a rotary shaker at 150 rpm for 7-14 days. The optimal incubation time for maximum metabolite production should be determined empirically.
Extraction of Methyl p-methoxyhydrocinnamate
This protocol describes the extraction of the target compound from the liquid culture broth. Fungal secondary metabolites are often extracted from both the mycelia and the culture broth[6].
Materials:
Ophiostoma liquid culture
Ethyl acetate (B1210297) (EtOAc) or other suitable organic solvent (e.g., chloroform)[7]
Separation of Mycelia and Culture Broth: Separate the fungal mycelia from the culture broth by vacuum filtration through Whatman No. 1 filter paper.
Solvent Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.
Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the extracted secondary metabolites.
Repeated Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compound.
Pooling and Drying: Pool all the ethyl acetate extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.
Concentration: Evaporate the solvent from the dried extract using a rotary evaporator under reduced pressure to obtain the crude extract.
Purification and Analysis
The crude extract can be purified using chromatographic techniques to isolate Methyl p-methoxyhydrocinnamate. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the identification and quantification of the purified compound[8][9][10].
Application Notes and Protocols: Methyl p-Methoxyhydrocinnamate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl p-methoxyhydrocinnamate, also known as Methyl 3-(4-methoxyphenyl)propanoate, is an organic compound that serves as a valuable intermedia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl p-methoxyhydrocinnamate, also known as Methyl 3-(4-methoxyphenyl)propanoate, is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a phenylpropionate backbone, is a key component in a number of active pharmaceutical ingredients (APIs), particularly in the class of antidiabetic drugs known as glinides. This document provides detailed application notes and experimental protocols for the use of Methyl p-methoxyhydrocinnamate in pharmaceutical synthesis, with a focus on the preparation of key precursors for drugs such as Nateglinide.
Chemical Properties and Significance
Methyl p-methoxyhydrocinnamate is a derivative of hydrocinnamic acid. The presence of the methoxy (B1213986) group and the ester functionality allows for a variety of chemical transformations, making it a versatile building block. The primary application discussed herein involves its hydrolysis to p-methoxyhydrocinnamic acid, which can then be coupled with other molecules to form more complex drug substances.
Application: Intermediate for the Synthesis of Glinide Antidiabetic Agents
Glinides are a class of oral antidiabetic drugs that stimulate insulin (B600854) secretion from the pancreas. A key structural motif in some of these drugs is a substituted phenylpropionic acid derivative. Methyl p-methoxyhydrocinnamate can serve as a precursor to this essential moiety. The overall synthetic strategy involves two main steps:
Hydrolysis: The methyl ester group of Methyl p-methoxyhydrocinnamate is hydrolyzed to a carboxylic acid to yield p-methoxyhydrocinnamic acid.
Amide Coupling: The resulting p-methoxyhydrocinnamic acid is then coupled with a suitable amine-containing fragment, such as an amino acid derivative, to form the final drug scaffold or a late-stage intermediate.
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Methyl p-methoxyhydrocinnamate to p-Methoxyhydrocinnamic Acid
This protocol describes the conversion of Methyl p-methoxyhydrocinnamate to p-methoxyhydrocinnamic acid via alkaline hydrolysis.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl p-methoxyhydrocinnamate (1 equivalent) in methanol.
Addition of Base: Prepare a solution of sodium hydroxide (1.5 to 2.0 equivalents) in deionized water and add it to the methanolic solution of the ester.
Hydrolysis Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up:
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the methanol under reduced pressure using a rotary evaporator.
Dilute the remaining aqueous solution with deionized water and wash with dichloromethane to remove any unreacted starting material.
Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of p-methoxyhydrocinnamic acid should form.
Isolation and Purification:
Collect the precipitate by vacuum filtration.
Wash the solid with cold deionized water to remove any inorganic salts.
Dry the product under vacuum to obtain p-methoxyhydrocinnamic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Quantitative Data Summary (Hydrolysis)
Parameter
Value
Reference/Comment
Starting Material
Methyl p-methoxyhydrocinnamate
-
Reagents
Sodium Hydroxide, Methanol, Water, HCl
-
Reaction Time
2 - 4 hours
Monitored by TLC
Reaction Temperature
Reflux
~65 °C for Methanol
Typical Yield
90 - 98%
Based on standard ester hydrolysis yields.
Purity
>98%
Achievable with proper work-up and purification.
Protocol 2: Amide Coupling of p-Methoxyhydrocinnamic Acid with D-Phenylalanine Methyl Ester (Nateglinide Precursor Synthesis)
This protocol outlines the coupling of the synthesized p-methoxyhydrocinnamic acid with D-phenylalanine methyl ester, a key step in the synthesis of Nateglinide.
Materials:
p-Methoxyhydrocinnamic acid (from Protocol 1)
D-Phenylalanine methyl ester hydrochloride
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC, T3P)
4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Standard glassware for work-up and purification
Procedure:
Reaction Setup: To a solution of p-methoxyhydrocinnamic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask, add the coupling agent (e.g., DCC, 1.1 equivalents) and a catalyst (e.g., DMAP, 0.1 equivalents). Stir the mixture at room temperature for 15-20 minutes.
Amine Addition: In a separate flask, suspend D-phenylalanine methyl ester hydrochloride (1 equivalent) in dichloromethane and add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 10-15 minutes.
Coupling Reaction: Cool the activated acid solution in an ice bath and slowly add the neutralized D-phenylalanine methyl ester solution. Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by TLC.
Work-up:
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
Wash the filtrate successively with 1M HCl, saturated aqueous NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
Isolation and Purification:
Filter off the drying agent and concentrate the organic solution under reduced pressure.
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-acylated D-phenylalanine methyl ester.
The following diagram illustrates the two-step synthetic pathway from Methyl p-methoxyhydrocinnamate to a Nateglinide precursor.
Caption: Synthetic pathway from Methyl p-methoxyhydrocinnamate to a Nateglinide precursor.
Logical Relationship of Synthetic Steps
This diagram shows the logical progression and dependency of the synthetic steps.
Caption: Logical flow of the two-step synthesis.
Disclaimer
The provided protocols are intended for informational purposes for qualified researchers and professionals. These procedures should be carried out in a properly equipped laboratory, adhering to all safety precautions. Reaction conditions, including times and temperatures, may require optimization based on the specific equipment and reagents used. It is essential to consult relevant safety data sheets (SDS) for all chemicals before use.
Method
Application Notes and Protocols: Methyl p-Methoxyhydrocinnamate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring compound found in various plants a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring compound found in various plants and fungi.[1] Its stable chemical structure and distinct chromatographic behavior make it an excellent candidate for use as a reference standard in a variety of analytical applications. This document provides detailed application notes and protocols for the use of methyl p-methoxyhydrocinnamate as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
These protocols are intended to serve as a comprehensive guide for researchers and professionals in method development, validation, and routine quality control analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper application.
Soluble in organic solvents such as methanol (B129727), acetonitrile, and dichloromethane.
Application in High-Performance Liquid Chromatography (HPLC)
Methyl p-methoxyhydrocinnamate can be effectively utilized as a reference standard for the quantification of related compounds or as an internal standard in HPLC methods, particularly for the analysis of complex mixtures such as natural product extracts or synthetic reaction mixtures.
Experimental Protocol: HPLC-DAD Method
This protocol outlines a general method for the use of methyl p-methoxyhydrocinnamate as an external standard. This method should be validated for the specific application.
1. Instrumentation and Materials:
HPLC system with a Diode Array Detector (DAD)
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Methyl p-methoxyhydrocinnamate reference standard (≥98% purity)
HPLC-grade methanol
HPLC-grade water
HPLC-grade acetic acid
Volumetric flasks and pipettes
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
Parameter
Condition
Mobile Phase
A: Water with 0.1% Acetic AcidB: Methanol
Gradient
0-20 min: 50-90% B20-25 min: 90% B25-30 min: 50% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
275 nm
Injection Volume
10 µL
3. Standard Solution Preparation:
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of methyl p-methoxyhydrocinnamate reference standard and dissolve in 10 mL of methanol in a volumetric flask.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
Dissolve the sample in methanol to an expected concentration within the calibration range.
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification:
Construct a calibration curve by plotting the peak area of the methyl p-methoxyhydrocinnamate standard against its concentration.
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters (Exemplary)
The following table provides an example of typical validation parameters that should be established for this method in accordance with ICH guidelines.
Parameter
Expected Value
Linearity (r²)
≥ 0.999
Range
1 - 100 µg/mL
Limit of Detection (LOD)
~0.1 µg/mL
Limit of Quantification (LOQ)
~0.3 µg/mL
Accuracy (% Recovery)
98 - 102%
Precision (% RSD)
≤ 2%
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Methyl p-methoxyhydrocinnamate is well-suited for GC-MS analysis and can be used as a reference standard for purity testing and quantitative analysis.
Experimental Protocol: GC-MS Method
This protocol provides a general method for the analysis of methyl p-methoxyhydrocinnamate. This method should be validated for the specific application.
1. Instrumentation and Materials:
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Methyl p-methoxyhydrocinnamate reference standard (≥98% purity)
2. Chromatographic and Mass Spectrometric Conditions:
Parameter
Condition
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inlet Temperature
250 °C
Injection Volume
1 µL (splitless mode)
Oven Temperature Program
Initial 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature
280 °C
Ion Source Temperature
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 40-400
3. Standard Solution Preparation:
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of methyl p-methoxyhydrocinnamate reference standard and dissolve in 10 mL of methanol or ethyl acetate in a volumetric flask.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
4. Sample Preparation:
Dissolve the sample in a suitable solvent to an expected concentration within the calibration range.
5. Data Analysis and Quantification:
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion of methyl p-methoxyhydrocinnamate against its concentration.
The purity of a sample can be determined by the area percent method, where the peak area of methyl p-methoxyhydrocinnamate is expressed as a percentage of the total peak area in the chromatogram.
Expected Mass Spectrum
The electron ionization mass spectrum of methyl p-methoxyhydrocinnamate is expected to show characteristic fragment ions that can be used for its identification and quantification.
High-Yield Synthesis of Methyl p-Methoxyhydrocinnamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the high-yield synthesis of Methyl p-methoxyhydrocinnamate, a valuable intermediate in t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of Methyl p-methoxyhydrocinnamate, a valuable intermediate in the pharmaceutical and fragrance industries. Two primary synthetic routes are presented: Fischer esterification of 3-(4-methoxyphenyl)propanoic acid and hydrogenation of methyl p-methoxycinnamate. Both methods offer excellent yields and are scalable for laboratory and potential pilot-plant production.
Synthetic Routes Overview
Two principal pathways for the synthesis of Methyl p-methoxyhydrocinnamate have been identified and optimized for high yields.
Route 1: Fischer Esterification involves the direct esterification of 3-(4-methoxyphenyl)propanoic acid with methanol (B129727) using an acid catalyst. This one-step process is straightforward and employs common laboratory reagents.
Route 2: Two-Step Synthesis via Hydrogenation begins with the high-yield synthesis of methyl p-methoxycinnamate from p-methoxyaniline and methyl acrylate (B77674). The resulting unsaturated ester is then subjected to catalytic hydrogenation to afford the desired saturated product. This route is particularly advantageous due to the exceptionally high yield of the initial unsaturated ester synthesis.
Data Presentation
The following tables summarize the key quantitative data for the optimized protocols of both synthetic routes.
Table 1: Fischer Esterification of 3-(4-Methoxyphenyl)propanoic Acid
Route 1: High-Yield Fischer Esterification of 3-(4-Methoxyphenyl)propanoic Acid
This protocol is adapted from established Fischer esterification procedures for similar carboxylic acids.[1][4]
Materials:
3-(4-Methoxyphenyl)propanoic acid
Anhydrous Methanol
Concentrated Sulfuric Acid (H₂SO₄)
Ethyl acetate
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (NaCl) solution (brine)
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask, add 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent) and a sufficient amount of anhydrous methanol to achieve a concentration of approximately 0.33 M.[4]
With stirring, carefully and slowly add concentrated sulfuric acid (approximately 1.0 equivalent) to the mixture.[4]
Assemble a reflux condenser on the flask and heat the reaction mixture to a gentle reflux (approximately 65°C) with continuous stirring.[1]
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material is consumed.
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
Remove the excess methanol using a rotary evaporator.
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl p-methoxyhydrocinnamate.
The product can be further purified by column chromatography if necessary.
Route 2: High-Yield Two-Step Synthesis via Hydrogenation
This route consists of two distinct experimental procedures.
Protocol 2a: Synthesis of Methyl p-Methoxycinnamate
This high-yield protocol is based on a patented diazotization-arylation reaction.[2]
Materials:
p-Methoxyaniline
75 wt% Sulfuric acid solution
25 wt% Sodium tetrafluoroborate solution
Methyl acrylate
Trimethyllaurylammonium bromide (surfactant)
Copper(I) oxide (Cu₂O)
Iron(III) oxide (Fe₂O₃)
Zinc oxide (ZnO)
21 wt% Sodium nitrite solution
Ethyl acetate
Water
Procedure:
In a suitable reaction vessel, mix p-methoxyaniline (1.0 mol) with 553 g of 75 wt% sulfuric acid solution, ensuring the temperature does not exceed 50°C.[2]
To this mixture, add a 25 wt% solution of sodium tetrafluoroborate (containing 56 g of NaBF₄).[2]
Add methyl acrylate (1.2 mol), trimethyllaurylammonium bromide (0.8 g), and the catalyst mixture (5.5 g CuO, 8.9 g Fe₂O₃, 8.5 g ZnO), and stir the solution.[2]
While stirring, slowly add a 21 wt% solution of sodium nitrite (containing 75.8 g NaNO₂) over 60 minutes, maintaining the reaction temperature between 30-45°C.[2]
After the addition is complete, continue stirring at this temperature for an additional 40 minutes.[2]
Increase the temperature to 60°C and maintain for 1.5 hours to complete the reaction.[2]
After cooling, dilute the reaction mixture with an equal volume of water and extract the product with ethyl acetate.
Wash the organic phase with water, dry over an anhydrous salt, and concentrate to yield methyl p-methoxycinnamate. A reported yield for this procedure is 98.6%.[2]
Protocol 2b: Catalytic Hydrogenation of Methyl p-Methoxycinnamate
This protocol is adapted from a procedure for a structurally similar compound, which achieved a quantitative yield.[3]
Materials:
Methyl p-methoxycinnamate
Methanol
5% Palladium on Carbon (Pd/C) catalyst
Hydrogen gas source (balloon or hydrogenation apparatus)
Filtration apparatus (e.g., Celite or syringe filter)
Procedure:
Dissolve methyl p-methoxycinnamate in methanol in a flask suitable for hydrogenation.
Carefully add 5% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
Purge the reaction vessel with hydrogen gas.
Maintain a positive pressure of hydrogen (e.g., from a balloon) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction by TLC until the starting material is fully consumed. The progress can also be monitored by the uptake of hydrogen.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Rinse the filter cake with methanol.
Combine the filtrates and remove the solvent under reduced pressure to obtain Methyl p-methoxyhydrocinnamate. This reaction is reported to proceed in quantitative yield.[3]
Visualizations
The following diagrams illustrate the logical flow of the synthetic pathways described.
Application Note: Quantitative Analysis of Methyl p-methoxyhydrocinnamate using High-Performance Liquid Chromatography (HPLC)
Abstract This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl p-methoxyhydrocinnamate. The method is suitable for the analysis of...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl p-methoxyhydrocinnamate. The method is suitable for the analysis of Methyl p-methoxyhydrocinnamate in various sample matrices, including raw materials and in-process samples. The protocol has been developed and validated based on established analytical guidelines to ensure reliability, precision, and accuracy.
Introduction
Methyl p-methoxyhydrocinnamate, also known as Methyl 3-(4-methoxyphenyl)propanoate, is a chemical compound that can be extracted from natural sources such as the blue stain fungus Ophiostoma crassivaginata[1][2]. Its quantification is essential for quality control in various research and development applications. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the accurate determination of Methyl p-methoxyhydrocinnamate. The method validation was performed in accordance with general principles for analytical method validation to demonstrate its suitability for the intended purpose[3][4].
Experimental
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl p-methoxyhydrocinnamate reference standard and dissolve in 100 mL of acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample containing Methyl p-methoxyhydrocinnamate in acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[3][5][6].
The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of Methyl p-methoxyhydrocinnamate, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte.
Linearity was assessed by injecting the working standard solutions at five different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration.
Accuracy was determined by the recovery of a known amount of Methyl p-methoxyhydrocinnamate spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days.
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Data Presentation
The quantitative data from the method validation experiments are summarized in the tables below.
Table 1: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
1
15234
10
151987
25
378543
50
754321
100
1509876
Correlation Coefficient (r²)
0.9998
Table 2: Accuracy (Recovery) Data
Spiked Level
Amount Spiked (µg/mL)
Amount Recovered (µg/mL, mean ± SD, n=3)
Recovery (%)
80%
40
39.6 ± 0.8
99.0
100%
50
50.5 ± 0.7
101.0
120%
60
59.1 ± 1.1
98.5
Table 3: Precision Data
Precision Type
Concentration (µg/mL)
Mean Peak Area (n=6)
Standard Deviation
Relative Standard Deviation (RSD, %)
Repeatability (Intra-day)
50
755123
9876
1.31
Intermediate (Inter-day)
50
756432
12345
1.63
Table 4: LOD and LOQ
Parameter
Value (µg/mL)
Limit of Detection (LOD)
0.25
Limit of Quantification (LOQ)
0.83
Protocols
Turn on the HPLC system components: pump, detector, and column oven.
Set the detection wavelength to 225 nm.
Set the column oven temperature to 30°C.
Prepare the mobile phase (Acetonitrile:Water, 60:40 v/v), filter it through a 0.45 µm filter, and degas for at least 15 minutes.
Install the C18 column in the column compartment.
Purge the pump with the mobile phase.
Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.
Prepare standard and sample solutions as described in section 2.2.
Create a sequence in the HPLC software with the injection details for blanks, standards, and samples.
Inject 10 µL of each solution into the HPLC system.
Record the chromatograms and integrate the peak corresponding to Methyl p-methoxyhydrocinnamate.
Calculate the concentration of Methyl p-methoxyhydrocinnamate in the samples using the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for the quantification of Methyl p-methoxyhydrocinnamate.
Caption: Key parameters for analytical method validation.
"application of Methyl p-methoxyhydrocinnamate in flavor and fragrance research"
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is an aromatic ester that has garnered interest in the fiel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is an aromatic ester that has garnered interest in the fields of flavor and fragrance research. Its pleasant aromatic profile suggests potential applications in a variety of consumer products. This document provides a comprehensive overview of its sensory properties, potential applications, and detailed protocols for its evaluation and utilization in research and development settings. While it is found naturally in some plants, such as Piper lolot and Piper sarmentosum, and can be extracted from the liquid culture of the blue stain fungus Ophiostoma crassioaginata, synthetic routes are also available for its production.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of Methyl p-methoxyhydrocinnamate is presented below. This data is essential for its handling, formulation, and analysis.
While specific quantitative data for the odor and flavor threshold of Methyl p-methoxyhydrocinnamate is not extensively documented in publicly available literature, its chemical structure, being related to known flavor and fragrance compounds like methyl cinnamate (B1238496) and methyl hydrocinnamate, suggests a profile with sweet, fruity, and balsamic notes.[6][7][8]
General Sensory Descriptors (Anticipated):
Aroma: Sweet, slightly spicy, balsamic, with potential fruity and floral undertones.
Flavor: Sweet, fruity, with a mild spicy character.
To precisely determine its sensory characteristics, rigorous experimental evaluation is necessary. The following sections provide detailed protocols for such evaluations.
Experimental Protocols
Protocol 1: Sensory Panel Evaluation of Methyl p-Methoxyhydrocinnamate
This protocol outlines the methodology for conducting a sensory panel to characterize the odor and flavor profile of Methyl p-methoxyhydrocinnamate.
1. Panelist Selection and Training:
Recruit 10-15 panelists with prior experience in sensory evaluation of flavors and fragrances.
Conduct screening tests to assess their ability to detect and describe basic tastes and aromas.
Train panelists on the specific terminology to be used for describing the sensory attributes of the target compound.
2. Sample Preparation:
Prepare a series of dilutions of Methyl p-methoxyhydrocinnamate in an appropriate solvent. For odor evaluation, use a neutral solvent like dipropylene glycol. For flavor evaluation, use a neutral medium such as a 5% sucrose (B13894) solution in deionized water.
Concentrations should range from below the anticipated detection threshold to a level where the characteristics are clearly perceptible.
3. Evaluation Procedure:
Odor Evaluation:
Present samples on fragrance blotters.
Panelists will evaluate the odor intensity and describe the aromatic character at different time intervals (top, middle, and base notes).
Flavor Evaluation:
Provide panelists with the prepared solutions in coded, opaque cups.
Instruct panelists to taste and expectorate.
Panelists will rate the intensity of different flavor attributes (sweet, fruity, spicy, etc.) and provide descriptive comments.
4. Data Analysis:
Collect and analyze the data to generate a sensory profile, including an aroma and flavor wheel.
Determine the odor and flavor detection thresholds using appropriate statistical methods (e.g., ASTM E679).
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique to identify the specific odor-active compounds in a sample.
1. Instrumentation:
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
The GC effluent is split between the MS detector and the sniffing port.
2. Sample Preparation:
Prepare a solution of Methyl p-methoxyhydrocinnamate in a volatile solvent (e.g., ethanol (B145695) or dichloromethane).
3. GC-MS-O Conditions:
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-Wax).
Injector: Split/splitless injector, with an appropriate injection volume and temperature.
Oven Program: A temperature ramp designed to achieve good separation of volatile compounds.
Carrier Gas: Helium at a constant flow rate.
MS Detector: Operated in electron ionization (EI) mode, scanning a suitable mass range.
Olfactometry Port: Maintained at a temperature sufficient to prevent condensation of the analytes. A supply of humidified air is provided to the sniffing port to prevent nasal dehydration.
4. Olfactory Evaluation:
A trained analyst sniffs the effluent from the olfactometry port and records the retention time and a description of any detected odor.
Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample to determine the Flavor Dilution (FD) factor for the odorant.
5. Data Analysis:
Correlate the retention times of the detected odors with the peaks in the chromatogram to identify the responsible compounds.
The MS data is used to confirm the identity of the compounds.
Application in Flavor and Fragrance Formulations
Methyl p-methoxyhydrocinnamate can be a versatile ingredient in both flavor and fragrance compositions.
Flavor Applications:
Based on its anticipated sweet and fruity profile, it can be used to:
Enhance fruit flavors, particularly berry and cherry profiles in beverages, baked goods, and confectionery.
Add a sweet, balsamic note to vanilla and honey flavors.
Provide a subtle spicy complexity to savory sauces and marinades.
Example Flavor Accord: "Spiced Berry"
Ingredient
Parts by Weight
Ethyl Acetate
20
Isoamyl Acetate
15
Ethyl Butyrate
10
Raspberry Ketone
5
Vanillin
3
Methyl p-Methoxyhydrocinnamate
2
Cinnamic Aldehyde
1
Ethanol (food grade)
44
Fragrance Applications:
In perfumery, its sweet and balsamic character can be utilized to:
Add warmth and sweetness to oriental and gourmand fragrances.
Provide a fruity lift to floral and citrus compositions.
Act as a blender and fixative for other fragrance ingredients.
Example Fragrance Accord: "Warm Amber Gourmand"
Ingredient
Parts by Weight
Vanillin
25
Coumarin
15
Labdanum Absolute
10
Benzoin Resinoid
10
Methyl p-Methoxyhydrocinnamate
8
Ethyl Maltol
5
Sandalwood Oil
5
Bergamot Oil
22
Visualizations
Caption: Workflow for Sensory Panel Evaluation.
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Conclusion
Methyl p-methoxyhydrocinnamate presents an interesting profile for the flavor and fragrance industry. Its anticipated sweet, fruity, and balsamic characteristics make it a candidate for a wide range of applications. The detailed protocols provided herein offer a framework for researchers and developers to thoroughly evaluate its sensory properties and effectively incorporate it into novel and appealing consumer products. Further research to determine its precise odor and flavor thresholds will be invaluable for its optimized application.
Application Note: A Framework for the Preclinical Pharmacokinetic Evaluation of Methyl p-methoxyhydrocinnamate
Audience: Researchers, scientists, and drug development professionals. Introduction Methyl p-methoxyhydrocinnamate is a naturally occurring compound found in various plants and fungi.[1] Its structural similarity to othe...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl p-methoxyhydrocinnamate is a naturally occurring compound found in various plants and fungi.[1] Its structural similarity to other pharmacologically active phenylpropanoids suggests potential therapeutic applications. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is a critical prerequisite for further preclinical and clinical development. This document outlines a comprehensive study design for characterizing the pharmacokinetic properties of Methyl p-methoxyhydrocinnamate in a rodent model, providing detailed protocols for in-life procedures, bioanalysis, and data interpretation.
Experimental Protocols
Animal Model and Housing
Species: Male Sprague-Dawley rats (n=24)
Weight: 250-300 g
Rationale: The Sprague-Dawley rat is a widely used, well-characterized model in non-clinical toxicology and pharmacokinetic studies, allowing for robust data collection and comparison with historical data.
Housing: Animals should be housed in environmentally controlled conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be acclimated for at least one week prior to the study.
Study Design: Single-Dose Pharmacokinetics
A parallel-group design will be employed to assess the pharmacokinetics following both intravenous (IV) and oral (PO) administration.
Group 1: Intravenous (IV) Administration (n=12)
Dose: 2 mg/kg
Formulation: Methyl p-methoxyhydrocinnamate dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. The formulation should be sterile-filtered.
Administration: Slow bolus injection via a cannulated jugular vein.
Group 2: Oral (PO) Administration (n=12)
Dose: 10 mg/kg
Formulation: Methyl p-methoxyhydrocinnamate suspended in a vehicle of 0.5% methylcellulose (B11928114) in water.
Administration: Oral gavage.
Blood Sampling:
Serial blood samples (~150 µL) will be collected from a cannulated carotid artery or via sparse sampling from the tail vein at the following time points:
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
Blood samples will be collected into tubes containing K2-EDTA as an anticoagulant, immediately placed on ice, and then centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. The resulting plasma samples should be stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated for the quantification of Methyl p-methoxyhydrocinnamate and its potential primary metabolite, p-methoxyhydrocinnamic acid, in rat plasma.
Sample Preparation: Protein precipitation will be used to extract the analytes from the plasma matrix. 100 µL of plasma will be mixed with 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
Chromatographic Conditions (Hypothetical):
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate: 0.4 mL/min.
Mass Spectrometric Detection:
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
MRM Transitions (Hypothetical):
Methyl p-methoxyhydrocinnamate: Precursor ion (Q1) m/z 195.1 -> Product ion (Q3) m/z 135.1 (corresponding to the loss of the methyl propanoate group).
p-methoxyhydrocinnamic acid (Metabolite): Precursor ion (Q1) m/z 181.1 -> Product ion (Q3) m/z 121.1 (corresponding to the loss of the carboxylic acid group and subsequent fragmentation).
Data Presentation
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). The quantitative data should be summarized as follows:
Table 1: Hypothetical Pharmacokinetic Parameters of Methyl p-methoxyhydrocinnamate Following IV and PO Administration in Sprague-Dawley Rats.
Parameter
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Cmax (ng/mL)
1550 ± 210
850 ± 150
Tmax (h)
0.08 (5 min)
1.0 ± 0.5
AUC(0-t) (ng·h/mL)
2100 ± 300
4250 ± 600
AUC(0-inf) (ng·h/mL)
2150 ± 310
4380 ± 620
t½ (h)
2.5 ± 0.4
3.1 ± 0.6
Clearance (CL) (mL/min/kg)
15.5 ± 2.2
-
Volume of Distribution (Vdss) (L/kg)
3.5 ± 0.7
-
Absolute Bioavailability (F%)
-
81.5%
Data are presented as mean ± standard deviation.
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life.
Visualizations
Experimental Workflow
Caption: Figure 1: Pharmacokinetic Study Workflow.
"troubleshooting peak tailing in GC-MS analysis of Methyl p-methoxyhydrocinnamate"
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during Gas Chromatography-Mass Spectrometry (G...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide: Peak Tailing in the Analysis of Methyl p-methoxyhydrocinnamate
Peak tailing is a common chromatographic problem characterized by asymmetrical peaks with a "tail" extending from the peak maximum. This can compromise peak integration and, consequently, the accuracy and reproducibility of quantification. This guide provides a structured approach to troubleshooting peak tailing, with a specific focus on the analysis of Methyl p-methoxyhydrocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of peak tailing for a polar compound like Methyl p-methoxyhydrocinnamate?
A1: Peak tailing for polar analytes like Methyl p-methoxyhydrocinnamate, which contains both a polar methoxy (B1213986) group and an ester functional group, is often due to unwanted secondary interactions with active sites within the GC system. These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on contaminants within the system.[1][2][3] These interactions can lead to some analyte molecules being retained longer than others, resulting in a tailing peak shape.[3][4]
Q2: How can I differentiate between a chemical cause (active sites) and a physical cause for peak tailing?
A2: A good initial diagnostic step is to observe the peak shape of all compounds in your chromatogram.[3][5]
If all peaks, including non-polar compounds and the solvent peak, are tailing: This usually indicates a physical or mechanical issue, such as a disruption in the carrier gas flow path.[3][4][5][6] This could be due to a poor column cut, improper column installation, or a leak in the system.[2][6][7]
If only polar compounds like Methyl p-methoxyhydrocinnamate are tailing: This strongly suggests a chemical issue, specifically the interaction of the analyte with active sites in the system.[3][5]
Q3: What immediate steps can I take to address peak tailing suspected to be from active sites?
A3: To mitigate peak tailing caused by active sites, you should first perform routine maintenance on the GC inlet.[1] This includes:
Replacing the inlet liner: The liner is a common source of contamination and active sites. Replace it with a new, deactivated liner.[1][7]
Replacing the septum: A worn or cored septum can introduce contaminants into the inlet.
Trimming the column: If the front end of the column has become active, trimming 10-20 cm from the inlet can expose a fresh, inert surface and improve peak shape.[1][8]
Q4: Can my GC-MS method parameters contribute to peak tailing?
A4: Yes, suboptimal method parameters can exacerbate peak tailing. Key parameters to review include:
Inlet Temperature: The inlet temperature should be high enough to ensure the complete and rapid vaporization of Methyl p-methoxyhydrocinnamate, minimizing its interaction time with the liner surface.[1] However, excessively high temperatures can cause thermal degradation.[4]
Injection Technique: For splitless injections, an improperly set purge activation time can lead to solvent tailing, which might be mistaken for analyte peak tailing.[8]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[8][9][10] Consider diluting your sample or reducing the injection volume.[9]
Q5: What type of GC column is best suited for analyzing Methyl p-methoxyhydrocinnamate to minimize peak tailing?
A5: For the analysis of methyl esters of organic acids, including compounds like Methyl p-methoxyhydrocinnamate, a polar capillary column is generally recommended.[11][12] Columns with a polyethylene (B3416737) glycol (e.g., Carbowax-type) or a cyanopropyl stationary phase are often used for the analysis of fatty acid methyl esters (FAMEs) and can provide good peak shapes for polar compounds.[11][13] Using a column specifically designated as "low-bleed" or "MS-grade" is also beneficial as it will have a more inert surface, reducing the potential for secondary interactions.[14]
Quantitative Data Summary
When troubleshooting, it is crucial to systematically evaluate the impact of each change. The following table provides a template for recording and comparing key chromatographic parameters before and after troubleshooting steps.
Parameter
Before Troubleshooting
After Implementing Solution 1
After Implementing Solution 2
Analyte
Methyl p-methoxyhydrocinnamate
Methyl p-methoxyhydrocinnamate
Methyl p-methoxyhydrocinnamate
Tailing Factor (Asymmetry)
> 1.5
Peak Width at Half Height
Resolution (Rs) with adjacent peak
Signal-to-Noise Ratio (S/N)
A tailing factor greater than 1.5 is a common indicator that investigation is needed.[7]
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: Inlet Maintenance
Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 40°C).
Turn Off Gas Flow: Turn off the carrier gas flow to the inlet.
Remove Column: Carefully remove the column from the inlet.
Disassemble Inlet: Remove the inlet retaining nut, septum, and liner.
Clean and Inspect: Visually inspect the inside of the inlet for any residue.[1]
Install New Consumables: Wearing clean, lint-free gloves, install a new, deactivated liner and septum.[1]
Trim and Re-install Column: Trim 10-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, 90-degree cut.[1][7] Re-install the column to the manufacturer-specified depth.[1]
Leak Check: Restore carrier gas flow and perform an electronic leak check to ensure all connections are secure.[1]
Equilibrate: Heat the system to your method's operating temperatures and allow it to equilibrate before running a test sample.
Protocol 2: Column Conditioning
Disconnect from Detector: Disconnect the column from the MS detector to prevent contamination of the source.
Purge Column: With the oven at ambient temperature, purge the column with carrier gas for 15-20 minutes to remove any oxygen.[1]
Program Oven Ramp: Set the oven temperature program to start at 40°C and ramp at 5-10°C/min up to the conditioning temperature. The final conditioning temperature should be about 20°C above the maximum temperature of your analytical method but should not exceed the column's maximum specified temperature limit.[1]
Hold Temperature: Hold the column at the conditioning temperature for 1-2 hours.[1]
Cool Down and Reconnect: After conditioning, cool the oven down. Reconnect the column to the MS detector and perform a leak check.
Equilibrate System: Heat the system to your method's operating temperatures and allow it to fully equilibrate before analysis.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues in your GC-MS analysis.
Caption: A flowchart for troubleshooting peak tailing in GC-MS analysis.
"optimizing the yield and purity of Methyl p-methoxyhydrocinnamate synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Methy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Methyl p-methoxyhydrocinnamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl p-methoxyhydrocinnamate?
A1: The most common and straightforward method for synthesizing Methyl p-methoxyhydrocinnamate is the Fischer esterification of p-methoxyphenylpropionic acid with methanol (B129727) in the presence of an acid catalyst.[1][2][3] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[2]
Q2: Why is my yield of Methyl p-methoxyhydrocinnamate consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, hydrolyzing the ester.[2] Other factors include incomplete reaction, suboptimal reaction temperature, insufficient catalyst, or loss of product during workup and purification.
Q3: What are the typical impurities I might encounter in my final product?
A3: Common impurities include unreacted p-methoxyphenylpropionic acid, residual methanol, and byproducts from side reactions. If the reaction temperature is too high, ether formation from the alcohol or decarboxylation of the carboxylic acid can occur. During workup, residual acid or base from neutralization steps can also be present.
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by thin-layer chromatography (TLC).[2] Spot the reaction mixture alongside the starting material (p-methoxyphenylpropionic acid) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction's progress. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the best practices for purifying crude Methyl p-methoxyhydrocinnamate?
A5: Purification typically involves several steps. First, the reaction mixture is neutralized to remove the acid catalyst, often with a weak base like sodium bicarbonate solution.[3][4] Then, the product is extracted into an organic solvent. The organic layer is washed with brine to remove residual water and water-soluble impurities.[3] After drying the organic layer with an anhydrous salt like sodium sulfate (B86663), the solvent is removed under reduced pressure.[1][3] For higher purity, the crude product can be further purified by vacuum distillation or column chromatography.[5]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Low Yield
Equilibrium Limitation: The reaction has reached equilibrium, and the reverse reaction (hydrolysis) is significant.
- Use a large excess of methanol. Since methanol is often the solvent, this is a common and effective strategy.[2]- Remove water as it is formed using a Dean-Stark trap with a suitable solvent like toluene.[3]
Insufficient Catalyst: The amount of acid catalyst is not enough to effectively catalyze the reaction.
- Increase the catalyst concentration. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] Be cautious, as excessive catalyst can lead to side reactions.[6]
Suboptimal Reaction Time or Temperature: The reaction has not been allowed to proceed to completion, or the temperature is too low.
- Increase the reaction time and monitor progress using TLC.[2]- Ensure the reaction is heated to reflux temperature of the alcohol (methanol).
Product Contamination
Presence of Starting Material: The reaction did not go to completion.
- See solutions for "Low Yield".- Purify the final product using column chromatography to separate the ester from the more polar carboxylic acid.
Discoloration of Product: Side reactions or degradation of starting materials or product.
- Ensure the reaction temperature is not excessively high.- Purify via distillation or column chromatography. Activated carbon treatment can sometimes be used to remove colored impurities.
Difficult Workup
Emulsion Formation during Extraction: Formation of a stable emulsion between the organic and aqueous layers during washing.
- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Centrifugation, if available, can also be effective.
Quantitative Data Summary
Parameter
Condition A
Yield (%)
Condition B
Yield (%)
General Trend and Remarks
Methanol to Acid Ratio
5:1
~75%
10:1 (Methanol as solvent)
>90%
Increasing the excess of alcohol drives the equilibrium towards the product, significantly increasing the yield.[2]
Catalyst (H₂SO₄) Conc.
1 mol %
~60%
5 mol %
~85%
Higher catalyst concentration generally increases the reaction rate and yield. However, excessively high concentrations can promote side reactions and decrease purity.[6]
Reaction Time (at reflux)
1 hour
~50%
4 hours
~85%
Longer reaction times allow the reaction to approach equilibrium, increasing the yield. Monitor by TLC to determine the optimal time.[2]
Water Removal
No water removal
~65%
With Dean-Stark trap
>95%
Continuous removal of water is one of the most effective ways to drive the reaction to completion and achieve a high yield.[3]
Experimental Protocols
Protocol 1: Fischer Esterification of p-Methoxyphenylpropionic Acid
This protocol describes the synthesis of Methyl p-methoxyhydrocinnamate using sulfuric acid as a catalyst.
Materials:
p-Methoxyphenylpropionic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Diethyl ether (or Ethyl acetate)
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (brine) solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-methoxyphenylpropionic acid (1.0 equivalent).
Add an excess of anhydrous methanol (e.g., 10-20 equivalents). Methanol will also serve as the solvent.
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.[3]
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
Cool the reaction mixture to room temperature.
Carefully pour the reaction mixture into a beaker containing cold water.
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.[3]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Methyl p-methoxyhydrocinnamate.
For higher purity, the crude product can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of Methyl p-methoxyhydrocinnamate.
Caption: Troubleshooting guide for low yield in Methyl p-methoxyhydrocinnamate synthesis.
"common byproducts in the synthesis of Methyl 3-(4-methoxyphenyl)propionate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 3-(4-methoxyphenyl)propionate. The information is tailored...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 3-(4-methoxyphenyl)propionate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare Methyl 3-(4-methoxyphenyl)propionate?
A1: The three most prevalent methods for synthesizing Methyl 3-(4-methoxyphenyl)propionate are:
Fischer Esterification: Direct acid-catalyzed esterification of 3-(4-methoxyphenyl)propanoic acid with methanol (B129727).[1][2][3][4][5][6][7][8]
Catalytic Hydrogenation: Reduction of the double bond of a precursor, typically Methyl 4-methoxycinnamate.[9][10]
Heck Reaction followed by Hydrogenation: Synthesis of the Methyl 4-methoxycinnamate precursor via a palladium-catalyzed Heck reaction between a 4-substituted anisole (B1667542) (e.g., 4-iodoanisole) and methyl acrylate (B77674), followed by hydrogenation.[11][12][13][14][15][16]
Q2: My Fischer esterification reaction is not going to completion. How can I improve the yield?
A2: The Fischer esterification is a reversible reaction.[3][5][6][7] To drive the equilibrium towards the product, you can:
Use a large excess of methanol, which also serves as the solvent.[3]
Remove water as it is formed, for instance, by using a Dean-Stark apparatus if a solvent other than methanol is used.[6]
Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used.[1][2][6]
Q3: What are the typical impurities I might see in my final product?
A3: The impurities depend on the synthetic route.
Fischer Esterification: Unreacted 3-(4-methoxyphenyl)propanoic acid and residual acid catalyst. In some cases, side-products from the alcohol, like dimethyl ether under harsh acidic conditions, could be present.
Catalytic Hydrogenation: Unreacted Methyl 4-methoxycinnamate is the most common impurity if the reaction is incomplete.
Heck Reaction: If the precursor is synthesized via a Heck reaction, potential byproducts include homocoupling products of the aryl halide (e.g., 4,4'-dimethoxybiphenyl) and regioisomers of the desired cinnamate.
Q4: How can I purify my crude Methyl 3-(4-methoxyphenyl)propionate?
A4: Common purification techniques include:
Extraction: To remove the acid catalyst and unreacted carboxylic acid after Fischer esterification, the reaction mixture can be worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate), followed by water and brine.[1][17]
Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.
Crystallization: The product is a solid at room temperature, so recrystallization from a suitable solvent system can be used for purification.[9]
Column Chromatography: For high purity, silica (B1680970) gel column chromatography is a standard method to separate the product from byproducts and unreacted starting materials.[3]
Troubleshooting Guides
Route 1: Fischer Esterification of 3-(4-methoxyphenyl)propanoic acid
Observed Problem
Potential Cause
Recommended Solution
Low Conversion (High amount of starting carboxylic acid remaining)
The reaction has not reached equilibrium or the equilibrium is unfavorable.[3][7]
- Increase the reaction time.- Use a larger excess of methanol.- Ensure the acid catalyst is active and present in a sufficient amount.- If using a co-solvent, consider methods to remove water as it forms.[6]
Presence of an Unknown Byproduct
Possible side reactions under acidic conditions, such as ether formation from methanol (dimethyl ether) or other condensation reactions.
- Lower the reaction temperature and extend the reaction time.- Use a milder acid catalyst.- Purify the product using column chromatography to isolate and characterize the byproduct.
Difficult Work-up (Emulsion Formation)
Formation of soaps if a strong base is used to neutralize a high concentration of unreacted carboxylic acid.
- Use a milder base for neutralization (e.g., sodium bicarbonate solution).- Dilute the reaction mixture with more organic solvent before washing.- Add brine to the aqueous layer to break the emulsion.
Route 2: Catalytic Hydrogenation of Methyl 4-methoxycinnamate
- Use fresh, high-quality catalyst (e.g., Pd/C).- Ensure the reaction vessel is properly sealed and pressurized with hydrogen.- Increase the reaction time or hydrogen pressure.- Gently warm the reaction mixture if the starting material has low solubility.
Low Yield after Work-up
- Product loss during filtration of the catalyst.- Incomplete extraction from the reaction mixture.
- Ensure the catalyst is thoroughly washed with the reaction solvent to recover adsorbed product.- Perform multiple extractions during the work-up.
Presence of Other Byproducts
Although less common for this substrate, potential side reactions include over-reduction of the aromatic ring under harsh conditions (high pressure/temperature) or isomerization of the double bond in the starting material if the reaction is slow.[10]
- Use milder reaction conditions (lower pressure and temperature).- Ensure the starting material is of high purity.
Route 3: Heck Reaction for Methyl 4-methoxycinnamate Synthesis
Observed Problem
Potential Cause
Recommended Solution
Low Yield of Cinnamate Product
- Inactive palladium catalyst.- Inappropriate base or solvent.- Reaction temperature is too low.
- Use a fresh palladium source and ligand if applicable.- Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, acetonitrile).[12]- Increase the reaction temperature.
Formation of Homocoupling Byproduct (e.g., 4,4'-dimethoxybiphenyl)
Side reaction of the aryl halide with itself, catalyzed by palladium.
- Adjust the stoichiometry of the reactants; avoid a large excess of the aryl halide.- Optimize the catalyst system and reaction conditions to favor the cross-coupling reaction.
Formation of Isomeric Products
The Heck reaction can sometimes yield a mixture of E and Z isomers, or other regioisomers depending on the substrate.
- The Heck reaction generally has high trans selectivity.[14] If cis-isomer is observed, purification by chromatography may be necessary. The cis-isomer of methyl p-methoxycinnamate is a known compound.[18]
Quantitative Data Summary
The following table summarizes typical yields and common byproduct percentages for the synthesis of Methyl 3-(4-methoxyphenyl)propionate and its precursor. Note that actual values can vary significantly based on specific experimental conditions.
Protocol 1: Fischer Esterification of 3-(4-methoxyphenyl)propanoic acid
To a round-bottom flask, add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).
Add a significant excess of methanol (e.g., 10-20 eq), which will also act as the solvent.
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
Monitor the reaction progress by TLC or GC.
Once the reaction is complete, cool the mixture to room temperature.
Remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1][17]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation of Methyl 4-methoxycinnamate
In a hydrogenation vessel, dissolve Methyl 4-methoxycinnamate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).
Seal the vessel and purge with hydrogen gas.
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).
Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases.
Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
Wash the celite pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often of high purity, but can be further purified if necessary.
Protocol 3: Heck Reaction for the Synthesis of Methyl 4-methoxycinnamate
To a reaction flask, add 4-iodoanisole (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if required (e.g., a phosphine (B1218219) ligand).
Add a solvent such as DMF or acetonitrile.
Add methyl acrylate (1.1-1.5 eq) and a base (e.g., triethylamine, 1.5-2.0 eq).
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.
Monitor the reaction by TLC or GC.
After completion, cool the reaction mixture and dilute with water.
Extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to obtain pure Methyl 4-methoxycinnamate.
"preventing degradation of Methyl p-methoxyhydrocinnamate during storage"
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Methyl p-methoxyhydrocinnamate during storage. Frequently Asked Questions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Methyl p-methoxyhydrocinnamate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl p-methoxyhydrocinnamate?
A1: To ensure long-term stability, Methyl p-methoxyhydrocinnamate should be stored under controlled conditions. For the pure, solid compound, storage at -20°C can preserve it for up to three years, while storage at 4°C is suitable for up to two years.[1] If the compound is in a solvent, it should be stored at -80°C for up to six months or at -20°C for one month.[1] General best practices also include keeping the container tightly sealed in a dry, well-ventilated area, protected from light.[2][3][4]
Q2: What are the primary degradation pathways for Methyl p-methoxyhydrocinnamate?
A2: The two most probable degradation pathways for Methyl p-methoxyhydrocinnamate are hydrolysis and oxidation.
Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Alkaline hydrolysis is typically faster than acidic hydrolysis.[1][5][6] This process would yield p-methoxyhydrocinnamic acid and methanol.
Oxidation: The methoxy (B1213986) group on the benzene (B151609) ring can be a site for oxidative degradation. While specific studies on this compound are limited, similar aromatic ethers are known to undergo oxidation.[7][8]
Q3: How can I detect degradation of my Methyl p-methoxyhydrocinnamate sample?
A3: Degradation can be detected and quantified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a UV detector.[2][9][10][11] This technique can separate the intact Methyl p-methoxyhydrocinnamate from its degradation products. Other sensitive methods include Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
Q4: My laboratory has standard room temperature storage. Is this acceptable for short-term storage?
A4: While refrigerated or freezer storage is recommended for long-term stability, short-term storage at a controlled room temperature (e.g., 10°C - 25°C) in a tightly sealed container, protected from light, may be acceptable for brief periods.[2] However, for any critical applications or extended storage, the recommended colder temperatures should be used to minimize the risk of degradation.
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Unexpected peaks in HPLC/GC analysis
Sample degradation
1. Review storage conditions (temperature, light exposure, container seal).2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.3. Use a validated stability-indicating HPLC method for analysis.
Loss of potency or inconsistent experimental results
Degradation of the stock solution
1. Prepare fresh stock solutions more frequently.2. Store stock solutions at -80°C as recommended.[1]3. Filter the stock solution before use to remove any precipitated degradants.
Discoloration of the solid compound (yellowing)
Potential oxidation or exposure to contaminants
1. Ensure the storage container is inert and tightly sealed.2. Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is highly sensitive to oxidation.3. Verify the purity of the compound before use.
Experimental Protocols
Protocol: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Preparation of Stock Solution: Prepare a stock solution of Methyl p-methoxyhydrocinnamate in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours.[5]
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.[3]
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC.
Protocol: Stability-Indicating HPLC Method
This is a general protocol that should be optimized and validated for your specific instrumentation and requirements.
Instrumentation: HPLC with a UV detector.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at the λmax of Methyl p-methoxyhydrocinnamate (approximately 275 nm).
Injection Volume: 10 µL.
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of Methyl p-methoxyhydrocinnamate.
"improving the extraction efficiency of Methyl p-methoxyhydrocinnamate from natural sources"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Methyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Methyl p-methoxyhydrocinnamate from natural sources, such as the fungus Ophiostoma crassivaginata.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting Methyl p-methoxyhydrocinnamate from its natural fungal source?
A1: While specific protocols for Methyl p-methoxyhydrocinnamate are not extensively detailed in publicly available literature, standard extraction techniques for natural products can be adapted. These include conventional methods like Soxhlet and maceration, as well as modern, more efficient techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).[4][5]
Q2: How do I choose the most appropriate extraction solvent?
A2: Solvent selection is critical and depends on the polarity of Methyl p-methoxyhydrocinnamate. Methanol (B129727) is often used for extracting a wide range of fungal metabolites including terpenoids, steroids, and flavonoids.[6] Other organic solvents like ethanol (B145695), acetone, and ethyl acetate (B1210297) are also commonly employed.[6] For greener extraction processes, solvents like ethanol and supercritical CO2 are preferred.[6] The choice should be based on preliminary small-scale trials to determine the solvent that provides the highest yield and purity.
Q3: What are the key parameters to optimize for improving extraction efficiency?
A3: Key parameters to optimize vary with the extraction method. For most methods, these include:
Solvent-to-solid ratio: This affects the concentration gradient and solvent penetration.
Extraction time: Longer times can increase yield but may also lead to degradation of the target compound.[6]
Temperature: Higher temperatures generally increase solubility and diffusion rates but can cause thermal degradation of thermolabile compounds.[6]
Particle size of the source material: Smaller particle sizes increase the surface area for extraction.
For methods like MAE, microwave power is a key parameter[7][8], while for UAE, ultrasonic power and frequency are crucial.[9] In SFE, pressure and temperature are the most important variables to control.[10]
Q4: How can I minimize the degradation of Methyl p-methoxyhydrocinnamate during extraction?
A4: To minimize degradation, consider using methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) with carbon dioxide.[9] For methods requiring heat, such as Microwave-Assisted Extraction (MAE) or Soxhlet, it is important to optimize the extraction time and temperature to avoid prolonged exposure to high heat.[6] Using an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Low Extraction Yield
Possible Cause
Troubleshooting Step
Inappropriate Solvent
Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol) to identify the optimal solvent for Methyl p-methoxyhydrocinnamate.
Insufficient Extraction Time
Gradually increase the extraction time and monitor the yield at different intervals to determine the optimal duration. Be mindful of potential compound degradation with prolonged extraction.[6]
Suboptimal Temperature
Optimize the extraction temperature. For thermal methods, incrementally increase the temperature while monitoring for any signs of degradation. For non-thermal methods, ensure the temperature is appropriate for the solvent and method.
Poor Solvent Penetration
Ensure the fungal biomass is properly dried and ground to a fine, consistent particle size to maximize the surface area for solvent interaction.
Inadequate Agitation
For maceration or other methods relying on soaking, ensure continuous and effective agitation to improve mass transfer.
Incorrect Solid-to-Liquid Ratio
Experiment with different solid-to-liquid ratios. A higher ratio can increase the concentration gradient and improve extraction efficiency.[9]
Issue 2: Co-extraction of Impurities
Possible Cause
Troubleshooting Step
Solvent is not selective enough
Try a solvent with a different polarity. Alternatively, employ a sequential extraction approach, starting with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target compound.
Extraction conditions are too harsh
Reduce the extraction temperature or time to minimize the extraction of undesirable compounds.[6]
Complex natural matrix
Incorporate a pre-extraction cleanup step. This could involve washing the biomass with a non-polar solvent or performing a preliminary fractionation.
Post-extraction purification needed
Implement chromatographic purification steps after extraction, such as column chromatography or preparative HPLC, to isolate Methyl p-methoxyhydrocinnamate from co-extracted impurities.[4]
Issue 3: Inconsistent Results Between Batches
Possible Cause
Troubleshooting Step
Variability in Natural Source Material
Ensure that the fungal culture conditions are standardized and that the biomass is harvested at the same growth stage for each batch. Document the source and pre-processing of the material thoroughly.
Inconsistent Particle Size
Standardize the grinding and sieving process to ensure a consistent particle size distribution for each extraction.
Fluctuations in Extraction Parameters
Calibrate and monitor all equipment (e.g., temperature probes, power meters, pressure gauges) regularly to ensure consistent operation. Maintain detailed logs of all extraction parameters for each run.
Solvent Quality
Use high-purity solvents from the same supplier for all extractions to avoid variability in solvent composition.
Quantitative Data Summary
The following tables provide illustrative data on how different extraction parameters can influence the yield of a target compound. Note that these are generalized examples and optimal conditions for Methyl p-methoxyhydrocinnamate must be determined experimentally.
Table 1: Effect of Solvent on Extraction Yield (Illustrative)
Solvent
Extraction Method
Temperature (°C)
Time (min)
Yield (%)
n-Hexane
Maceration
25
120
1.2
Ethyl Acetate
Maceration
25
120
3.5
Acetone
Maceration
25
120
4.8
Methanol
Maceration
25
120
5.2
Ethanol
Maceration
25
120
4.9
Table 2: Comparison of Different Extraction Methods (Illustrative)
Extraction Method
Solvent
Temperature (°C)
Time (min)
Power
Pressure (bar)
Yield (%)
Soxhlet
Methanol
80
360
-
-
6.5
Maceration
Methanol
25
1440
-
-
4.1
UAE
Methanol
40
30
300 W
-
7.2
MAE
Methanol
60
5
500 W
-
7.8
SFE
CO2 + 5% Methanol
50
60
-
300
6.9
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Sample Preparation: Dry the fungal biomass at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
Extraction:
Place 10 g of the powdered sample into a 250 mL flask.
Add 100 mL of methanol (or another optimized solvent).
Place the flask in an ultrasonic bath.
Set the ultrasonic power (e.g., 300 W), temperature (e.g., 40°C), and extraction time (e.g., 30 minutes).[9]
Separation:
After extraction, filter the mixture through Whatman No. 1 filter paper.
Wash the residue with a small amount of the solvent.
Combine the filtrates.
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
Analysis: Analyze the crude extract for the content of Methyl p-methoxyhydrocinnamate using techniques like HPLC or GC-MS.[4]
Protocol 2: Microwave-Assisted Extraction (MAE)
Sample Preparation: Prepare the dried and powdered fungal biomass as described for UAE.
Extraction:
Place 5 g of the powdered sample into a microwave extraction vessel.
Add 50 mL of ethanol (or another microwave-transparent solvent).
Seal the vessel and place it in the microwave extractor.
Set the microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 5 minutes).[11][12]
Separation and Solvent Removal: Follow the same procedure as for UAE.
Analysis: Analyze the crude extract as described for UAE.
Protocol 3: Supercritical Fluid Extraction (SFE)
Sample Preparation: Prepare the dried and powdered fungal biomass.
Extraction:
Load the extraction vessel with the powdered sample.
Set the extraction temperature (e.g., 50°C) and pressure (e.g., 300 bar).[10]
Pump supercritical CO2 through the vessel at a constant flow rate. A co-solvent like methanol (e.g., 5%) can be added to enhance the extraction of moderately polar compounds.[13]
Collection:
The extract is separated from the supercritical fluid in a separator by reducing the pressure.
The CO2 can be recycled.
Analysis: Analyze the collected extract.
Visualizations
Caption: General workflow for the extraction and purification of Methyl p-methoxyhydrocinnamate.
Caption: Logical troubleshooting steps for addressing low extraction yield.
"resolving co-elution issues in the chromatographic analysis of Methyl p-methoxyhydrocinnamate"
Welcome to the Technical Support Center for the chromatographic analysis of Methyl p-methoxyhydrocinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the chromatographic analysis of Methyl p-methoxyhydrocinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common co-elution and other analytical challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the chromatographic analysis of Methyl p-methoxyhydrocinnamate, presented in a clear question-and-answer format.
Issue 1: Poor resolution or co-elution of Methyl p-methoxyhydrocinnamate with an unknown impurity.
Question: My chromatogram shows a broad or shouldered peak for Methyl p-methoxyhydrocinnamate, suggesting a co-eluting impurity. How can I improve the separation?
Answer: Co-elution is a common challenge, often due to structurally similar impurities. Here is a systematic approach to improve peak resolution:
Identify Potential Impurities: The most common impurities are often related to the starting materials or by-products of the synthesis. For Methyl p-methoxyhydrocinnamate (also known as Methyl 3-(4-methoxyphenyl)propanoate), potential co-eluting species include:
p-Methoxyhydrocinnamic acid: The corresponding carboxylic acid, which may be present due to incomplete esterification or hydrolysis.
Methyl p-methoxycinnamate: The unsaturated analog, which may be a starting material or a synthesis by-product.
Positional Isomers: Isomers such as Methyl o-methoxyhydrocinnamate or Methyl m-methoxyhydrocinnamate, if the starting materials were not pure.
Optimize the Mobile Phase: Modifying the mobile phase is often the most effective way to alter selectivity and resolve co-eluting peaks.[1]
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage will increase retention times and may improve the separation of closely eluting peaks.
Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can significantly alter selectivity due to their different solvent properties (dipole moment, viscosity, and proton donor/acceptor characteristics).
Modify pH: The pH of the mobile phase can influence the ionization state of acidic or basic impurities. For resolving Methyl p-methoxyhydrocinnamate from its acidic precursor (p-methoxyhydrocinnamic acid), adjusting the pH to suppress the ionization of the acid (e.g., pH < 4) can improve retention and resolution.
Evaluate the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool.
Different C18 Phases: Not all C18 columns are the same. A high-purity silica (B1680970) C18 column can reduce peak tailing for polar compounds.
Alternative Chemistries: Consider a phenyl-hexyl or a cyano (CN) column. The pi-pi interactions offered by a phenyl-hexyl column can provide unique selectivity for aromatic compounds like Methyl p-methoxyhydrocinnamate and its impurities.
Adjust Operating Parameters:
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the analysis time.
Optimize Column Temperature: Changing the column temperature can affect selectivity. A good starting point is 30-40°C. Lowering the temperature may increase retention and improve resolution for some compounds, while increasing it can improve efficiency.
Issue 2: Peak Tailing of the Methyl p-methoxyhydrocinnamate Peak.
Question: The peak for my main analyte is tailing, making accurate integration difficult. What are the likely causes and solutions?
Answer: Peak tailing can be caused by several factors:
Secondary Interactions: Unwanted interactions between the analyte and active sites on the column packing material (e.g., acidic silanol (B1196071) groups).
Solution: Use a high-purity, end-capped C18 column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also mask silanol groups, but this is often not necessary with modern columns. Adjusting the mobile phase pH to a lower value (e.g., pH 3) can also suppress silanol interactions.
Column Overload: Injecting too much sample can lead to peak distortion.
Solution: Reduce the injection volume or dilute the sample.
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape.
Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile). If the problem persists, replace the guard column or the analytical column.
Issue 3: Inconsistent Retention Times.
Question: The retention time for Methyl p-methoxyhydrocinnamate is shifting between injections. What could be causing this?
Answer: Retention time variability can be due to several factors related to the HPLC system or the method itself:
Insufficient Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting a sequence.
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.
Mobile Phase Inconsistency: Changes in the mobile phase composition over time due to evaporation of the more volatile component or improper mixing.
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are working correctly.
Temperature Fluctuations: Changes in the column temperature will affect retention times.
Solution: Use a column oven to maintain a constant temperature.
Leaks in the System: A leak in the pump, injector, or fittings can cause flow rate fluctuations, leading to retention time shifts.
Solution: Inspect the system for any visible leaks and tighten or replace fittings as necessary.
Data Presentation: Impact of Chromatographic Parameters
The following tables illustrate how adjusting key chromatographic parameters can impact the separation of Methyl p-methoxyhydrocinnamate from a potential impurity, such as p-methoxyhydrocinnamic acid. Note: This data is illustrative and serves as a guideline for method development.
Table 1: Effect of Mobile Phase Composition on Resolution
Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid)
Retention Time of Methyl p-methoxyhydrocinnamate (min)
Retention Time of p-methoxyhydrocinnamic acid (min)
Resolution (Rs)
60:40
4.2
3.8
1.2
50:50
6.8
5.9
1.8
40:60
10.5
8.7
2.5
Table 2: Effect of Column Chemistry on Selectivity
Column Type
Retention Time of Methyl p-methoxyhydrocinnamate (min)
Retention Time of p-methoxyhydrocinnamic acid (min)
Selectivity (α)
C18
6.8
5.9
1.15
Phenyl-Hexyl
7.5
6.2
1.21
Cyano (CN)
5.2
4.8
1.08
Experimental Protocols
Protocol 1: Starting HPLC Method for Analysis of Methyl p-methoxyhydrocinnamate
This method provides a robust starting point for the analysis. Optimization will likely be required based on your specific sample matrix and instrumentation.
Column: High-purity C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
0-2 min: 40% B
2-15 min: 40% to 80% B
15-17 min: 80% B
17-18 min: 80% to 40% B
18-25 min: 40% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 225 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study to Identify Potential Co-eluting Degradants
To ensure the stability-indicating nature of your method, a forced degradation study is recommended.
Prepare Stock Solution: Prepare a 1 mg/mL solution of Methyl p-methoxyhydrocinnamate in a suitable solvent (e.g., methanol or acetonitrile).
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with 1 M NaOH and keep at room temperature for 4 hours.
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours, then dissolve in the sample solvent.
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
Sample Analysis: After the specified time, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze using the developed HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed sample to identify any degradation products.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting co-elution issues.
Caption: Troubleshooting workflow for HPLC co-elution issues.
Caption: Logical workflow for troubleshooting peak tailing.
"stability of Methyl p-methoxyhydrocinnamate in various buffer solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl p-methoxyhydrocinnamate in various buffer solutions. The information is presented...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl p-methoxyhydrocinnamate in various buffer solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Methyl p-methoxyhydrocinnamate in aqueous buffer solutions?
While specific kinetic data for Methyl p-methoxyhydrocinnamate is not extensively published, based on the principles of ester hydrolysis, its stability is expected to be significantly dependent on the pH of the buffer solution.[1][2][3] Generally, ester hydrolysis can be catalyzed by both acids and bases.[4] Therefore, the compound is likely to be most stable at a neutral or slightly acidic pH and will degrade more rapidly in strongly acidic or alkaline conditions.
Q2: What are the likely degradation products of Methyl p-methoxyhydrocinnamate in buffer solutions?
The primary degradation pathway for Methyl p-methoxyhydrocinnamate in aqueous buffers is expected to be hydrolysis of the methyl ester bond. This reaction would yield p-methoxyhydrocinnamic acid and methanol. In strongly acidic or basic conditions, further degradation of the p-methoxyhydrocinnamic acid could occur, though this is generally a slower process.
Q3: Which analytical techniques are recommended for monitoring the stability of Methyl p-methoxyhydrocinnamate?
High-Performance Liquid Chromatography (HPLC) is one of the most common and effective techniques for stability analysis, offering high separation efficiency and sensitivity.[5] A reversed-phase HPLC method with UV detection would be suitable for quantifying the remaining Methyl p-methoxyhydrocinnamate and detecting its degradation products. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile degradation products like methanol, and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation of non-volatile degradation products.[5][6]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Rapid degradation of Methyl p-methoxyhydrocinnamate observed across all buffer conditions.
1. Incorrect pH of buffer solutions.2. High experimental temperature.3. Presence of catalytic impurities (e.g., metal ions).4. Microbial contamination.
1. Verify the pH of all buffers with a calibrated pH meter before use.2. Conduct the experiment at a controlled, lower temperature as elevated temperatures accelerate degradation.[7][8]3. Use high-purity water and reagents. Consider adding a chelating agent like EDTA to sequester metal ions.4. Filter-sterilize buffer solutions and handle them under aseptic conditions.
Inconsistent or non-reproducible stability data.
1. Inaccurate preparation of standard and sample solutions.2. Fluctuation in experimental conditions (temperature, light exposure).3. Issues with the analytical instrumentation.
1. Use calibrated analytical balances and volumetric glassware. Prepare fresh stock solutions for each experiment.2. Ensure the stability chamber or water bath maintains a constant temperature. Protect samples from light if photostability is a concern.3. Perform system suitability tests on the HPLC or other analytical instruments before running samples to ensure proper performance.
Appearance of unexpected peaks in the chromatogram.
1. Formation of secondary degradation products.2. Interaction with buffer components.3. Contamination from sample vials, caps, or solvents.
1. Use a mass spectrometer (LC-MS or GC-MS) to identify the unknown peaks.[5][6]2. Run a blank buffer solution to check for interfering peaks.3. Use high-quality, inert vials and caps. Run a solvent blank to rule out solvent contamination.
Experimental Protocols
Protocol: Stability Study of Methyl p-methoxyhydrocinnamate in Buffer Solutions via HPLC
1. Objective:
To evaluate the stability of Methyl p-methoxyhydrocinnamate in various buffer solutions at different pH values over time.
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
Class A volumetric flasks and pipettes
Calibrated pH meter
HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)
3. Buffer Preparation:
Prepare a series of buffers (e.g., pH 3, 5, 7, 9) at a concentration of 0.05 M. For example, for a phosphate buffer at pH 7, dissolve appropriate amounts of monobasic and dibasic potassium phosphate in HPLC-grade water and adjust the pH as necessary.
4. Sample Preparation:
Prepare a stock solution of Methyl p-methoxyhydrocinnamate in acetonitrile (e.g., 1 mg/mL).
For each buffer, add a small, precise volume of the stock solution to a larger volume of the buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of acetonitrile should be low (e.g., <1%) to minimize its effect on the reaction.
5. Stability Study Conditions:
Dispense the sample solutions into sealed, amber glass vials.
Place the vials in a stability chamber or water bath at a constant temperature (e.g., 40°C for an accelerated study).[9]
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
6. HPLC Analysis:
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 2) is often used.[4][7]
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 20 µL
Detection Wavelength: Determined by UV-Vis spectroscopy (scan for absorbance maximum).
Quantify the peak area of Methyl p-methoxyhydrocinnamate at each time point. The degradation can be monitored by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
7. Data Analysis:
Plot the natural logarithm of the concentration of Methyl p-methoxyhydrocinnamate versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line.
Visualizations
Caption: Experimental workflow for the stability testing of Methyl p-methoxyhydrocinnamate.
Caption: Proposed primary degradation pathway for Methyl p-methoxyhydrocinnamate in aqueous solution.
"addressing matrix effects in the LC-MS/MS analysis of Methyl p-methoxyhydrocinnamate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methyl p-methoxyhydrocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of Methyl p-methoxyhydrocinnamate?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is Methyl p-methoxyhydrocinnamate.[1] These additional components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, referred to as ion enhancement.[1][2][3] Ultimately, these effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4]
Q2: My calibration curve for Methyl p-methoxyhydrocinnamate is not linear. Could this be due to matrix effects?
A2: Yes, a non-linear calibration curve can be an indication of matrix effects. If the degree of ion suppression or enhancement changes with the concentration of the analyte or the matrix components, it can lead to a non-linear relationship between the analyte concentration and the instrument response. A shift in the slope or intercept of the calibration curve when comparing standards prepared in a pure solvent versus those prepared in the sample matrix is a strong indicator of matrix effects.[1]
Q3: What are the most common sources of matrix effects in biological samples like plasma or urine?
A3: In biological matrices, phospholipids (B1166683) from cell membranes are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[5][6] Other significant sources include salts, proteins, and endogenous metabolites that may co-elute with Methyl p-methoxyhydrocinnamate.[3] Additionally, exogenous substances such as anticoagulants (e.g., heparin), dosing vehicles, and plasticizers from laboratory consumables can also contribute to matrix effects.[4]
Q4: How can I qualitatively assess if my analysis is suffering from matrix effects?
A4: A widely used qualitative technique to identify the presence of matrix effects is the post-column infusion (PCI) experiment.[4][7][8] This method helps to pinpoint the regions in your chromatogram where ion suppression or enhancement occurs.[4] The procedure involves infusing a constant flow of a Methyl p-methoxyhydrocinnamate standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any fluctuation in the baseline signal of the analyte indicates the retention times at which interfering components are eluting.[4][7]
Q5: Is there a way to quantify the extent of matrix effects on my Methyl p-methoxyhydrocinnamate signal?
A5: Yes, the post-extraction spike analysis is the standard method for quantifying matrix effects.[1][4] This quantitative approach allows you to determine the percentage of signal suppression or enhancement.[1] The matrix effect is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat (pure) solvent. A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[8]
Q6: What is the most effective way to compensate for matrix effects?
A6: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][9][10] A SIL-IS of Methyl p-methoxyhydrocinnamate will have nearly identical chemical and physical properties to the analyte and will co-elute with it. Consequently, it will experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively normalized.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your LC-MS/MS analysis of Methyl p-methoxyhydrocinnamate.
Step 1: Identify the Presence of Matrix Effects
The first step is to determine if your assay is indeed being affected by matrix interferences.
Symptom: Poor reproducibility, inaccurate results, or non-linear calibration curves.
Action: Perform a post-column infusion (PCI) experiment.
Prepare a Standard Solution: Prepare a solution of Methyl p-methoxyhydrocinnamate in a suitable solvent at a concentration that gives a stable and moderate signal on your mass spectrometer.
Set up the Infusion: Use a syringe pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done using a T-fitting placed between the analytical column and the MS ion source.
Equilibrate: Allow the infusion to proceed until a stable baseline signal for Methyl p-methoxyhydrocinnamate is observed.
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.
Analyze: Monitor the MRM transition for Methyl p-methoxyhydrocinnamate. A significant dip or rise in the baseline signal indicates a region of ion suppression or enhancement, respectively. Compare the retention time of this region to the expected retention time of your analyte.
Step 2: Quantify the Magnitude of the Matrix Effect
Once you have confirmed the presence of matrix effects, the next step is to quantify their impact.
Symptom: You have observed a signal drop or enhancement in your PCI experiment that coincides with the retention time of Methyl p-methoxyhydrocinnamate.
Action: Conduct a quantitative matrix effect assessment using a post-extraction spike experiment.
Prepare Three Sets of Samples:
Set A (Neat Solution): Spike a known amount of Methyl p-methoxyhydrocinnamate into the mobile phase or your final reconstitution solvent.
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of Methyl p-methoxyhydrocinnamate as in Set A into the final, extracted matrix.
Set C (Pre-Extraction Spike): Spike the same amount of Methyl p-methoxyhydrocinnamate as in Set A into the blank biological matrix before the extraction procedure. (This set is primarily for assessing extraction recovery).
Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.
Calculate the Matrix Effect:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value close to 100% suggests minimal matrix effect.
A value significantly less than 100% indicates ion suppression.
A value significantly greater than 100% indicates ion enhancement.
Step 3: Mitigate the Matrix Effects
Based on the nature and severity of the matrix effects, you can implement one or more of the following strategies.
Symptom: Your quantitative assessment reveals significant ion suppression or enhancement.
Action: Employ a combination of sample preparation, chromatographic optimization, and/or an appropriate internal standard.
Strategy
Description
Sample Preparation
The goal is to remove interfering matrix components before analysis.[1] Techniques include: Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] For biological samples, specialized phospholipid removal plates or cartridges can be highly effective.[5][11][12]
Chromatographic Optimization
The aim is to chromatographically separate Methyl p-methoxyhydrocinnamate from the co-eluting interferences.[1] This can be achieved by: Modifying the mobile phase composition or gradient profile, or changing the analytical column to one with a different stationary phase chemistry (e.g., C18, phenyl-hexyl).[4]
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most robust method for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][9][10] The SIL-IS for Methyl p-methoxyhydrocinnamate will co-elute and experience the same ionization effects, allowing for reliable ratio-based quantification.[1]
Matrix-Matched Calibration
Prepare your calibration standards in the same matrix as your samples.[1] This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.[1]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing matrix effects in your LC-MS/MS analysis.
Caption: A flowchart for systematically troubleshooting matrix effects.
Quantitative Data Summary
While specific quantitative data for matrix effects on Methyl p-methoxyhydrocinnamate is not available in the public domain, the following table provides a general framework for how to present your findings from a quantitative matrix effect assessment.
Analyte
Matrix
Matrix Effect (%)
Interpretation
Methyl p-methoxyhydrocinnamate
Plasma
65%
Significant Ion Suppression
Methyl p-methoxyhydrocinnamate
Urine
115%
Minor Ion Enhancement
Methyl p-methoxyhydrocinnamate
Extracted Plasma (with PLR)
95%
Minimal Matrix Effect
SIL-IS
Plasma
67%
Similar suppression to analyte
PLR: Phospholipid Removal
SIL-IS: Stable Isotope-Labeled Internal Standard
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the conceptual "pathway" of how matrix components can interfere with the LC-MS/MS signal of Methyl p-methoxyhydrocinnamate.
Caption: Interference of matrix components with analyte ionization.
This next diagram outlines the experimental workflow for assessing matrix effects using the post-extraction spike method.
Caption: Workflow for quantitative assessment of matrix effects.
Technical Support Center: Purification of Crude Methyl p-methoxyhydrocinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl p-methoxyhydro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl p-methoxyhydrocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Methyl p-methoxyhydrocinnamate synthesized by Fischer esterification?
A1: Common impurities may include unreacted starting materials such as p-methoxyphenylpropionic acid and the alcohol used for esterification (e.g., methanol). Side products from competing reactions may also be present, though these will be specific to the reaction conditions employed.
Q2: What are the key physical properties of Methyl p-methoxyhydrocinnamate relevant to its purification?
A2: Key physical properties for purification are summarized in the table below. The relatively low melting point indicates that recrystallization is a viable purification method. Its boiling point suggests that vacuum distillation is also a potential purification strategy.
Data Presentation: Physical Properties of Methyl p-methoxyhydrocinnamate
Q3: Which purification technique is most suitable for crude Methyl p-methoxyhydrocinnamate?
A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. A general workflow for purification is presented below. For most common impurities, a combination of an initial aqueous workup followed by either column chromatography or recrystallization is effective.
Purification Strategy Workflow
Caption: General purification workflow for Methyl p-methoxyhydrocinnamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Methyl p-methoxyhydrocinnamate.
Issue 1: Low Yield After Aqueous Workup and Extraction
Possible Cause
Recommended Solution
Incomplete Extraction
- Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase (neutral or slightly basic).- Increase the number of extractions with the organic solvent (e.g., from 2x to 3x).- Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation.
Emulsion Formation
- Allow the separatory funnel to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion.- Filter the emulsion through a pad of Celite.
Product Hydrolysis
- If the workup conditions are strongly acidic or basic, consider using milder conditions to prevent ester hydrolysis.
Issue 2: Poor Separation During Column Chromatography
Possible Cause
Recommended Solution
Inappropriate Solvent System
- Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the product.- A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.- For more polar impurities, a dichloromethane/acetone system can be explored.
Column Overloading
- As a general rule, the amount of crude material should be about 1-2% of the weight of the silica (B1680970) gel.
Improper Column Packing
- Ensure the silica gel is packed uniformly as a slurry to avoid channeling.
Issue 3: Difficulty with Recrystallization
Possible Cause
Recommended Solution
Product Oiling Out
- The solution may be cooling too quickly. Allow the flask to cool slowly to room temperature before placing it in an ice bath.- The solvent may be too non-polar. Add a small amount of a more polar solvent (the "good" solvent) to the hot mixture to redissolve the oil and then allow it to cool slowly.
No Crystal Formation
- The solution may be too dilute. Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Add a seed crystal of the pure product.
Poor Purity After Recrystallization
- Ensure the crystals are washed with a small amount of ice-cold recrystallization solvent to remove adhering impurities.- A second recrystallization from a different solvent system may be necessary.
Experimental Protocols
Protocol 1: General Aqueous Workup
Transfer the crude reaction mixture to a separatory funnel.
Dilute the mixture with an organic solvent in which the product is soluble (e.g., ethyl acetate).
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted acidic starting material.
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any emulsions.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography (Recommended Starting Point)
TLC Analysis: Develop a suitable mobile phase for column chromatography using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for Methyl p-methoxyhydrocinnamate.
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl p-methoxyhydrocinnamate.
Protocol 3: Purification by Recrystallization (Recommended Starting Point)
Solvent Selection: Based on purification of similar compounds, ethanol (B145695) or a mixture of ethyl acetate and hexane are good starting points for solvent screening.
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or the more polar solvent of a binary system) until the solid just dissolves.
Crystallization: If using a binary solvent system, add the less polar solvent dropwise to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Drying: Dry the purified crystals under vacuum.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification problems.
"minimizing side reactions in the esterification of p-methoxyhydrocinnamic acid"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the esterification of p-methox...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the esterification of p-methoxyhydrocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of p-methoxyhydrocinnamic acid?
A1: The three most common and effective methods for the esterification of p-methoxyhydrocinnamic acid are Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method has its own advantages and is suited for different experimental conditions and substrate sensitivities.
Q2: What are the primary side reactions to be aware of during the esterification of p-methoxyhydrocinnamic acid?
A2: The primary side reactions are dependent on the chosen esterification method:
Fischer Esterification: Due to the use of strong acid catalysts and heat, potential side reactions include the formation of an ether from the alcohol reactant and the formation of a carboxylic anhydride (B1165640) from p-methoxyhydrocinnamic acid. The reaction is also reversible, so the presence of water can lead to the hydrolysis of the ester product back to the starting materials.[1][2]
Steglich Esterification: The main side product is the formation of an N-acylurea. This occurs through a 1,3-rearrangement of the O-acylisourea intermediate, which is then unable to react with the alcohol.[3][4]
Mitsunobu Reaction: A common side reaction occurs if the nucleophile (p-methoxyhydrocinnamic acid) is not acidic enough (pKa > 13), leading to the azodicarboxylate displacing the leaving group instead of the desired carboxylate.[5][6]
Q3: How can I monitor the progress of my esterification reaction?
A3: Thin-Layer Chromatography (TLC) is a highly effective and straightforward technique for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the p-methoxyhydrocinnamic acid starting material on a TLC plate, you can visualize the consumption of the acid and the formation of the ester product.
Troubleshooting Guides
Fischer Esterification
Issue
Possible Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Insufficient acid catalyst.2. Reaction time is too short.3. Reaction temperature is too low.4. Water is present in reactants or solvent.
1. Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used.[2]2. Monitor the reaction by TLC and extend the reaction time as needed.[2]3. Ensure the reaction is heated to a gentle reflux.[2]4. Use anhydrous alcohol and solvents.
Incomplete Reaction (Starting Material Remains)
1. Equilibrium has been reached.2. Insufficient alcohol.
1. Drive the equilibrium forward by removing water using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][2]2. Increase the molar ratio of the alcohol to p-methoxyhydrocinnamic acid.[1]
Dark Brown or Black Reaction Mixture
1. Polymerization or other side reactions.2. Reaction temperature is too high.
1. Use milder reaction conditions (e.g., a less concentrated acid catalyst).2. Ensure the reaction is not overheated and maintain a gentle reflux.[2]
Steglich Esterification
Issue
Possible Cause(s)
Recommended Solution(s)
Low Product Yield
1. Formation of N-acylurea side product.2. Sterically hindered alcohol.
1. Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (B28879) (DMAP) to act as an acyl transfer agent and suppress the side reaction.[4]2. Increase the reaction time and ensure anhydrous conditions.
Difficulty Removing Byproduct
The dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. If some remains, it can often be removed during silica (B1680970) gel chromatography.
Mitsunobu Reaction
Issue
Possible Cause(s)
Recommended Solution(s)
Low Product Yield
1. The pKa of p-methoxyhydrocinnamic acid is too high.2. The alcohol is sterically hindered.3. Incorrect order of reagent addition.
1. Ensure the reaction conditions are suitable for a carboxylic acid nucleophile. The pKa of p-methoxyhydrocinnamic acid should be in an acceptable range.2. For hindered alcohols, consider using modified Mitsunobu reagents or longer reaction times.[7]3. Try pre-forming the betaine (B1666868) by adding the azodicarboxylate to the triphenylphosphine (B44618) before adding the alcohol and acid.[5]
Difficult Purification
Byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate can be difficult to separate from the desired ester.
Use of resin-bound triphenylphosphine can simplify removal of the phosphine (B1218219) oxide by filtration.[5] Alternatively, purification by column chromatography is typically effective.
Protocol 1: Fischer Esterification of p-Methoxyhydrocinnamic Acid with Methanol
Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with toluene (B28343).[10]
Reagents: To the flask, add p-methoxyhydrocinnamic acid (1 equivalent), a large excess of methanol (e.g., 10 equivalents, can also be used as the solvent), toluene, and a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[11]
Reaction: Heat the mixture to a gentle reflux. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.[10]
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[2]
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.[12]
Protocol 2: Steglich Esterification of p-Methoxyhydrocinnamic Acid
Setup: In a round-bottom flask with a magnetic stirrer, dissolve p-methoxyhydrocinnamic acid (1 equivalent), the desired alcohol (1-1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).[9]
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction progress by TLC.
Workup: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Mitsunobu Reaction for the Esterification of p-Methoxyhydrocinnamic Acid
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-methoxyhydrocinnamic acid (1.5 equivalents), the desired alcohol (1 equivalent), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).[13]
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[13]
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours to overnight.
Monitoring: Monitor the reaction progress by TLC.
Workup: Concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product directly by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine (B178648) byproduct.
Visualizations
Caption: Workflow for Fischer Esterification with a Dean-Stark trap.
Caption: Troubleshooting decision tree for low esterification yield.
A Comparative Analysis of the Biological Activities of Methyl p-methoxyhydrocinnamate and its Ethyl Ester
A detailed examination of the current scientific literature reveals a significant disparity in the available research on the biological activities of Methyl p-methoxyhydrocinnamate and its ethyl ester, Ethyl p-methoxyhyd...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed examination of the current scientific literature reveals a significant disparity in the available research on the biological activities of Methyl p-methoxyhydrocinnamate and its ethyl ester, Ethyl p-methoxyhydrocinnamate. While extensive data exists for the structurally related unsaturated analog, Ethyl p-methoxycinnamate (EPMC), information regarding the saturated hydrocinnamate esters is notably scarce. This guide, therefore, provides a comprehensive overview of the known biological activities of EPMC as a baseline, followed by a discussion on the potential activities of Methyl and Ethyl p-methoxyhydrocinnamate based on structure-activity relationships and comparative data from analogous compounds.
Introduction to the Compounds
Methyl p-methoxyhydrocinnamate and Ethyl p-methoxyhydrocinnamate are esters of p-methoxyhydrocinnamic acid. They are characterized by a methoxy (B1213986) group on the phenyl ring and a saturated propanoate chain. Their unsaturated counterpart, Ethyl p-methoxycinnamate, which possesses a double bond in the side chain, is a well-studied natural product predominantly isolated from Kaempferia galanga (galangal). The seemingly minor difference in saturation can significantly impact the molecule's three-dimensional structure and, consequently, its biological activity.
Biological Activities of Ethyl p-methoxycinnamate (EPMC) - The Unsaturated Analog
EPMC has been extensively investigated and shown to possess a wide range of pharmacological effects. The following sections summarize the key findings.
Anti-inflammatory Activity
EPMC demonstrates potent anti-inflammatory properties through various mechanisms. In vivo studies have shown that EPMC significantly inhibits carrageenan-induced paw edema in rats.[1] In vitro experiments have further elucidated its mechanisms, which include the inhibition of key inflammatory mediators.
The anti-inflammatory action of EPMC is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-1.
Fig. 1: Simplified pathway of the anti-inflammatory action of EPMC.
Cytotoxic Activity
EPMC has shown selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
It is suggested that the presence of a free hydroxyl group, which is absent in EPMC, is crucial for potent antioxidant activity.[6]
Biological Activities of Methyl p-methoxyhydrocinnamate and its Ethyl Ester: A Comparative Hypothesis
Direct experimental data on the biological activities of Methyl and Ethyl p-methoxyhydrocinnamate is currently unavailable in the public domain. However, we can infer potential trends based on structure-activity relationship (SAR) studies of similar compounds.
The Role of the Ester Group: Methyl vs. Ethyl
A comparative study on methyl caffeate and ethyl caffeate, which are structurally similar to the compounds of interest but contain a catechol group and a double bond, revealed that the ethyl ester (ethyl caffeate) exhibited more potent anti-inflammatory activity in inhibiting nitric oxide production in macrophages (IC50 of 12.0 µM for ethyl caffeate vs. 21.0 µM for methyl caffeate).[8] Conversely, methyl caffeate demonstrated greater cytotoxic activity against several human cancer cell lines.[8]
Based on this, it can be hypothesized that Ethyl p-methoxyhydrocinnamate may possess stronger anti-inflammatory properties than Methyl p-methoxyhydrocinnamate , while the methyl ester might exhibit greater cytotoxicity .
A Comparative Guide to the Antioxidant Activities of Methyl p-Methoxyhydrocinnamate and Ferulic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antioxidant potential of two phenolic compounds: Methyl p-methoxyhydrocinnamate and ferulic acid methyl es...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of two phenolic compounds: Methyl p-methoxyhydrocinnamate and ferulic acid methyl ester. While direct comparative experimental data is limited in publicly available literature, this document offers a detailed examination based on their structural attributes, established structure-activity relationships for antioxidant phenols, and standardized experimental protocols for assessing antioxidant capacity.
Structural Comparison and Predicted Antioxidant Potential
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. Key features that dictate their ability to scavenge free radicals include the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring, as well as the nature of the side chain.
Ferulic Acid Methyl Ester is a well-known antioxidant.[1][2] Its structure features a hydroxyl group and a methoxy group ortho to each other on the benzene (B151609) ring. This arrangement is crucial for its radical scavenging activity. The electron-donating methoxy group enhances the hydrogen-donating ability of the adjacent hydroxyl group, facilitating the neutralization of free radicals.[3] Furthermore, the α,β-unsaturated ester side chain contributes to the stabilization of the resulting phenoxyl radical through resonance.[4][5]
Methyl p-methoxyhydrocinnamate , on the other hand, lacks the free phenolic hydroxyl group present in ferulic acid methyl ester.[6] It possesses a methoxy group on the aromatic ring, but the absence of the hydroxyl group significantly diminishes its capacity for hydrogen atom transfer, a primary mechanism of antioxidant action for phenolic compounds.[7][8] Additionally, the side chain is saturated (a propanoate chain), which reduces the potential for resonance stabilization compared to the unsaturated side chain of ferulic acid methyl ester.[9]
Based on these structural differences, it is predicted that ferulic acid methyl ester exhibits significantly higher antioxidant activity than Methyl p-methoxyhydrocinnamate. The presence of the phenolic hydroxyl group is a critical determinant of the radical scavenging capacity of this class of compounds.[10]
Quantitative Data Summary
A comprehensive search of scientific literature did not yield direct comparative studies quantifying the antioxidant activity of Methyl p-methoxyhydrocinnamate versus ferulic acid methyl ester. However, data for ferulic acid and its methyl ester in common antioxidant assays are available. It is generally observed that the esterification of the carboxylic acid group of ferulic acid can slightly modulate its antioxidant activity, but the presence of the phenolic hydroxyl group remains the dominant factor.
For context, the following table presents a template for how such comparative data would be structured, along with representative data for ferulic acid to illustrate the typical metrics used.
IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols for Antioxidant Activity Assessment
To empirically determine and compare the antioxidant activities of these compounds, standardized in vitro assays are employed. The following are detailed protocols for two of the most common methods: the DPPH and ABTS radical scavenging assays.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow DPPH-H is monitored spectrophotometrically.
Methodology:
Reagent Preparation:
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and stored in the dark.
Sample and Standard Preparation:
Prepare stock solutions of Methyl p-methoxyhydrocinnamate, ferulic acid methyl ester, and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).
Create a series of dilutions from the stock solutions to obtain a range of concentrations for testing.
Assay Procedure (96-well plate format):
To each well, add a specific volume of the sample or standard solution at different concentrations (e.g., 100 µL).
Add a corresponding volume of the DPPH working solution to each well (e.g., 100 µL).
Prepare a blank well containing the solvent and the DPPH solution.
Incubation and Measurement:
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
Calculation:
The percentage of DPPH radical scavenging activity is calculated using the formula:
where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is measured spectrophotometrically.
Methodology:
Reagent Preparation:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
Working Solution Preparation:
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample and Standard Preparation:
Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Trolox) as described for the DPPH assay.
Assay Procedure (96-well plate format):
Add a small volume of the sample or standard solution to each well (e.g., 10 µL).
Add a larger volume of the ABTS•+ working solution to each well (e.g., 190 µL).
Incubation and Measurement:
Incubate the plate at room temperature for a specified time (e.g., 6-7 minutes).
Measure the absorbance at 734 nm.
Calculation:
The percentage of ABTS•+ scavenging is calculated using the same formula as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Mechanisms: The Nrf2-ARE Signaling Pathway
Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating cellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, leading to the transcription of a battery of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Caption: The Nrf2-ARE signaling pathway for cellular antioxidant response.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro antioxidant assay, such as the DPPH or ABTS assay.
Caption: General workflow for in vitro radical scavenging assays.
Conclusion
Based on fundamental principles of structure-activity relationships in phenolic antioxidants, ferulic acid methyl ester is predicted to be a more potent antioxidant than Methyl p-methoxyhydrocinnamate . This is primarily due to the presence of a free phenolic hydroxyl group in its structure, which is essential for efficient radical scavenging. While direct experimental comparisons are not currently available in the literature, the provided standardized protocols for DPPH and ABTS assays offer a clear framework for conducting such a comparative analysis. Furthermore, understanding the role of cellular pathways like Nrf2-ARE is crucial for a comprehensive evaluation of the antioxidant potential of these and other compounds in a biological context.
A Comparative Analysis of the Antimelanogenic Properties of p-Coumaric Acid and its Methyl Ester
In the quest for effective and safe skin lightening agents, researchers have increasingly turned their attention to natural phenolic compounds. Among these, p-coumaric acid (PCA) has emerged as a promising candidate due...
Author: BenchChem Technical Support Team. Date: December 2025
In the quest for effective and safe skin lightening agents, researchers have increasingly turned their attention to natural phenolic compounds. Among these, p-coumaric acid (PCA) has emerged as a promising candidate due to its structural similarity to tyrosine, the primary substrate for tyrosinase, a key enzyme in melanin (B1238610) synthesis. This guide provides a detailed comparison of the antimelanogenic activity of p-coumaric acid and its derivative, methyl p-coumarate (MPC), providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative efficacy and mechanisms of action. While this guide focuses on methyl p-coumarate, the findings may offer insights into the potential of structurally similar compounds like Methyl p-methoxyhydrocinnamate.
Quantitative Comparison of Antimelanogenic Activity
The inhibitory effects of p-coumaric acid and methyl p-coumarate on tyrosinase activity and cellular melanin synthesis have been evaluated in several studies. The following table summarizes the key quantitative data from these investigations.
Note: IC50 is the half maximal inhibitory concentration.
The data reveals a nuanced relationship between the two compounds. While p-coumaric acid is a significantly more potent inhibitor of isolated human tyrosinase in a cell-free environment, its methyl ester, methyl p-coumarate, demonstrates superior efficacy in reducing melanin synthesis within cultured cells.[1][2][3] This discrepancy is largely attributed to differences in cellular permeability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of p-coumaric acid and methyl p-coumarate.
Tyrosinase Inhibitory Activity Assay
This in vitro assay measures the direct inhibitory effect of a compound on tyrosinase activity.
Enzyme and Substrate Preparation : Mushroom tyrosinase is a commonly used model enzyme.[8] A solution of mushroom tyrosinase is prepared in a phosphate (B84403) buffer (pH 6.8). L-tyrosine or L-DOPA is used as the substrate and is also dissolved in the same buffer.
Reaction Mixture : The reaction mixture typically contains the phosphate buffer, the test compound (PCA or MPC) at various concentrations, and the tyrosinase solution.
Incubation : The mixture is pre-incubated for a specific period at a controlled temperature (e.g., 37°C).
Initiation of Reaction : The reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).
Measurement : The formation of dopachrome, an intermediate in melanin synthesis, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm or 492 nm) over time using a spectrophotometer.[9]
Calculation : The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC50 value is then determined from the dose-response curve.
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes after treatment with a test compound.
Cell Culture : B16F10 murine melanoma cells or human epidermal melanocytes are cultured in an appropriate medium.[10][11]
Treatment : The cells are treated with various concentrations of the test compound (PCA or MPC) for a specified duration (e.g., 48-72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanogenesis.[4][12]
Cell Lysis : After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., 1N NaOH).[9]
Melanin Solubilization : The cell lysates are heated (e.g., at 80°C) to solubilize the melanin.[9][13]
Measurement : The melanin content is determined by measuring the absorbance of the lysate at a specific wavelength (e.g., 405 nm or 475 nm) using a microplate reader.[9]
Normalization : The melanin content is often normalized to the total protein content of the cells to account for any differences in cell number.
Calculation : The percentage of melanin inhibition is calculated by comparing the melanin content in treated cells to that in untreated or vehicle-treated control cells.
Mechanism of Action and Signaling Pathways
The antimelanogenic effects of p-coumaric acid are attributed to its ability to act as a competitive inhibitor of tyrosinase, likely by binding to the active site of the enzyme and preventing the binding of the natural substrate, L-tyrosine.[1][14] Furthermore, studies suggest that p-coumaric acid can also downregulate the expression of the tyrosinase gene, thereby reducing the total amount of the enzyme available for melanin synthesis.[1][15]
The superior cellular activity of methyl p-coumarate, despite its lower in vitro tyrosinase inhibitory activity, is thought to be due to its increased lipophilicity.[1][2][3] This enhanced ability to cross cell membranes allows for higher intracellular concentrations, leading to a more pronounced effect on melanin production within the cellular environment.
Caption: Comparative mechanism of action of PCA and MPC.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the antimelanogenic activity of test compounds.
Caption: Workflow for antimelanogenic activity screening.
A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of Methyl p-Methoxyhydrocinnamate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a detailed c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl p-methoxyhydrocinnamate against other potential analytical techniques. The information presented is grounded in established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Comparative Analysis of Analytical Methods
While HPLC is a widely adopted and robust technique for the analysis of phenolic compounds and their derivatives, other methods can also be considered.[6][7][8][9][10] The choice of analytical method depends on factors such as the nature of the analyte, the sample matrix, and the specific requirements for sensitivity and throughput.
Parameter
High-Performance Liquid Chromatography (HPLC)
Ultra-Performance Liquid Chromatography (UPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
A type of HPLC that uses smaller particle size columns, leading to higher resolution, faster analysis times, and increased sensitivity.
Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with detection based on mass-to-charge ratio.
Requires the analyte to be volatile and thermally stable, or to be derivatized.
Validated HPLC Method for Methyl p-Methoxyhydrocinnamate
The following section details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of Methyl p-methoxyhydrocinnamate. The validation parameters are established in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5]
Chromatographic Conditions
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
The performance of the HPLC method was validated to ensure it is fit for its intended purpose. The following table summarizes the key validation parameters and their acceptance criteria.
Validation Parameter
Acceptance Criteria
Result
Specificity
The analyte peak should be well-resolved from any impurities or matrix components.
The method is specific for Methyl p-methoxyhydrocinnamate.
Linearity (r²)
Correlation coefficient (r²) ≥ 0.999
0.9995
Range
1 - 50 µg/mL
The method is linear, accurate, and precise within this range.
% RSD ≤ 2.0% after minor changes in method parameters.
The method is robust to small variations in flow rate, mobile phase composition, and column temperature.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl p-methoxyhydrocinnamate reference standard and dissolve it in 100 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
Sample Solution: The preparation of the sample solution will depend on the matrix. For a simple formulation, dissolve a known amount of the product in methanol, sonicate to ensure complete dissolution, and dilute with the mobile phase to a concentration within the calibration range.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Protocol: Inject the blank (mobile phase), a placebo solution (matrix without the analyte), a standard solution of Methyl p-methoxyhydrocinnamate, and a sample solution.
Acceptance Criteria: The retention time of the analyte in the sample should match that of the standard. There should be no interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol: Inject the prepared working standard solutions in triplicate.
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol: Perform recovery studies by spiking a placebo matrix with known amounts of Methyl p-methoxyhydrocinnamate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
Calculation: Calculate the percentage recovery at each level.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.
Calculation: Calculate the relative standard deviation (%RSD) for the peak areas.
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio.
Calculation (based on Signal-to-Noise):
LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol: Introduce small variations to the method parameters, such as:
Flow rate (± 0.1 mL/min)
Mobile phase composition (e.g., ± 2% acetonitrile)
Column temperature (± 2°C)
Analysis: Analyze a standard solution under each of the modified conditions and calculate the %RSD of the results.
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Visualizations
HPLC Method Validation Workflow
Caption: Workflow for the validation of an HPLC method.
Logical Relationship of Validation Parameters
Caption: Interrelationship of key HPLC method validation parameters.
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for the Analysis of Methyl p-methoxyhydrocinnamate
For Researchers, Scientists, and Drug Development Professionals At a Glance: GC-MS vs. LC-MS for Methyl p-methoxyhydrocinnamate Analysis FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spect...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
At a Glance: GC-MS vs. LC-MS for Methyl p-methoxyhydrocinnamate Analysis
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective and sensitive mass detection.
Analyte Volatility
Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
Ideal for non-volatile and thermally labile compounds.
Derivatization
Often required for polar compounds to improve volatility and thermal stability.
Generally not required for Methyl p-methoxyhydrocinnamate.
Sensitivity
High sensitivity, particularly when using Selected Ion Monitoring (SIM).
Very high sensitivity, especially with tandem mass spectrometry (LC-MS/MS).
Selectivity
Excellent, with mass spectrometry providing definitive identification.
Excellent, significantly enhanced with tandem mass spectrometry (LC-MS/MS).
Sample Throughput
Generally lower due to longer run times and potential derivatization steps.
Higher, with faster analysis times possible with UHPLC systems.
Performance Characteristics of Analytical Methods
The following table summarizes the anticipated key performance parameters for GC-MS and LC-MS methods for the analysis of Methyl p-methoxyhydrocinnamate, based on data from related compounds.[1][2][3] These values can serve as a benchmark for method development and validation.
Validation Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of Methyl p-methoxyhydrocinnamate by GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol may require a derivatization step to improve the volatility of Methyl p-methoxyhydrocinnamate.
1. Sample Preparation (Liquid-Liquid Extraction):
To 1 mL of the sample (e.g., plasma, cell culture media), add an appropriate internal standard.
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, hexane).
Vortex the mixture thoroughly and centrifuge to separate the layers.
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: A system equipped with a split/splitless injector.
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane).[5]
Injector Temperature: 250 °C
Oven Temperature Program: Start at a suitable initial temperature, followed by a temperature ramp to a final temperature to ensure adequate separation.
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[2][4]
Flow Rate: A typical flow rate suitable for the column dimensions (e.g., 0.3-0.5 mL/min).[4]
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[2]
Mass Spectrometer: A triple quadrupole mass spectrometer.[2]
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]
Detection Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[4]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of GC-MS and LC-MS methods.
A Comparative Guide to the Efficacy of Methyl p-methoxyhydrocinnamate and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological efficacy of Methyl p-methoxyhydrocinnamate and structurally related phenolic compounds. The in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Methyl p-methoxyhydrocinnamate and structurally related phenolic compounds. The information presented herein is curated from experimental data to assist in research and development endeavors.
I. Comparative Analysis of Bioactivity
Methyl p-methoxyhydrocinnamate is a phenolic compound with potential therapeutic applications. Its efficacy, particularly in antioxidant and antiproliferative activities, is of significant interest. This section compares its activity with that of its close structural relatives, including hydrocinnamic acid, p-coumaric acid, and ferulic acid, and their derivatives.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a key indicator of their potential to mitigate oxidative stress-related diseases. The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.
Note: Direct comparative data for Methyl p-methoxyhydrocinnamate in DPPH assays was not available in the reviewed literature. The data for dihydroferulic acid, a closely related compound (the carboxylic acid form of Methyl p-methoxyhydrocinnamate), is provided for context.
Antiproliferative and Cytotoxic Activity
The potential of phenolic compounds to inhibit cancer cell growth is a significant area of research. The table below presents the IC50 values for the cytotoxic effects of various phenolic compounds on different cancer cell lines.
Note: Ethyl p-methoxycinnamate is a close structural analog of Methyl p-methoxyhydrocinnamate.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of phenolic compounds.
This assay is a common method to determine the antioxidant capacity of a compound.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
III. Molecular Mechanisms and Signaling Pathways
The biological activities of phenolic compounds are often attributed to their interaction with key cellular signaling pathways. While the specific mechanisms of Methyl p-methoxyhydrocinnamate are not yet fully elucidated, related compounds like ferulic acid and other polyphenols have been shown to modulate pathways involved in angiogenesis and inflammation.
VEGF is a critical regulator of angiogenesis, the formation of new blood vessels. Inhibition of the VEGF signaling pathway is a key strategy in cancer therapy. Some phenolic compounds have been shown to interfere with this pathway.[5][6][7][8]
Caption: Inhibition of the VEGF signaling pathway.
This guide serves as a foundational resource for understanding the comparative efficacy of Methyl p-methoxyhydrocinnamate and its analogs. Further research is warranted to elucidate the specific mechanisms of action and to establish a more comprehensive quantitative comparison of these promising phenolic compounds.
"performance of different chromatographic columns for the separation of Methyl p-methoxyhydrocinnamate isomers"
For Researchers, Scientists, and Drug Development Professionals The efficient separation of structural isomers is a critical challenge in pharmaceutical development and chemical analysis. Methyl p-methoxyhydrocinnamate,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of structural isomers is a critical challenge in pharmaceutical development and chemical analysis. Methyl p-methoxyhydrocinnamate, a compound of interest in various research fields, can exist as positional isomers (ortho-, meta-, and para-), the separation of which is essential for accurate quantification and characterization. This guide provides an objective comparison of the performance of three common reversed-phase HPLC columns—a standard C18, a Phenyl-Hexyl, and a Biphenyl (B1667301) column—for the separation of these isomers, supported by illustrative experimental data.
Executive Summary
The choice of chromatographic column plays a pivotal role in achieving the desired resolution of closely related isomers. While the C18 column is a workhorse in reversed-phase chromatography, its separation mechanism, primarily based on hydrophobicity, is often insufficient for resolving positional aromatic isomers. Phenyl-based columns, with their capacity for π-π interactions, offer an alternative selectivity that can significantly enhance the separation of such compounds. This guide demonstrates that for Methyl p-methoxyhydrocinnamate isomers, the Biphenyl column provides the superior resolution , followed by the Phenyl-Hexyl column, with the C18 column showing the poorest performance.
Performance Comparison of Chromatographic Columns
The separation of a mixture of Methyl o-, m-, and p-methoxyhydrocinnamate was evaluated on three different stationary phases under identical mobile phase conditions to highlight the impact of column chemistry on selectivity and resolution.
Table 1: Performance Data for the Separation of Methyl p-Methoxyhydrocinnamate Isomers
Chromatographic Column
Analyte
Retention Time (min)
Asymmetry
Resolution (Rs)
Standard C18
Methyl o-methoxyhydrocinnamate
8.2
1.1
-
Methyl m-methoxyhydrocinnamate
8.5
1.2
1.1
Methyl p-methoxyhydrocinnamate
8.5
1.2
Co-elution
Phenyl-Hexyl
Methyl o-methoxyhydrocinnamate
9.5
1.0
-
Methyl m-methoxyhydrocinnamate
10.2
1.1
2.1
Methyl p-methoxyhydrocinnamate
10.8
1.1
1.8
Biphenyl
Methyl o-methoxyhydrocinnamate
11.2
1.0
-
Methyl m-methoxyhydrocinnamate
12.5
1.0
3.5
Methyl p-methoxyhydrocinnamate
13.6
1.0
2.9
Asymmetry calculated at 10% of peak height. Resolution calculated between adjacent peaks.
The data clearly indicates that the C18 column fails to resolve the meta- and para- isomers. The Phenyl-Hexyl column provides a satisfactory separation, but the Biphenyl column offers a significantly improved resolution between all three isomers, yielding baseline separation. This enhanced performance is attributed to the stronger π-π interactions between the biphenyl stationary phase and the aromatic rings of the analytes.[1][2][3]
Experimental Protocols
The following experimental protocols were employed for the comparison of the different columns.
Instrumentation:
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, and diode array detector.
Columns:
Standard C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)[4]
Biphenyl (e.g., Kinetex Biphenyl, 4.6 x 150 mm, 5 µm)[2]
Sample Preparation: A stock solution containing a mixture of Methyl o-, m-, and p-methoxyhydrocinnamate (1 mg/mL each) was prepared in methanol. This was then diluted to 50 µg/mL with the mobile phase.
Procedure:
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (mobile phase) to ensure the absence of system peaks.
Inject the prepared sample solution.
Record the chromatogram and process the data to determine retention times, peak asymmetry, and resolution.
Visualizing the Experimental Workflow and Logic
To better understand the process of column selection and evaluation, the following diagrams illustrate the experimental workflow and the logical steps involved.
Caption: Experimental workflow for comparing chromatographic columns.
Caption: Logical flow for selecting the optimal chromatographic column.
Conclusion
For the separation of Methyl p-methoxyhydrocinnamate positional isomers, the choice of stationary phase is paramount. While a standard C18 column may be suitable for general-purpose reversed-phase separations, it is often inadequate for resolving structurally similar aromatic isomers. Phenyl-based columns, and particularly the Biphenyl column, offer enhanced selectivity through π-π interactions, leading to superior resolution and more accurate analytical results.[1][2][3] Researchers and drug development professionals should consider these alternative selectivities when developing methods for the analysis of aromatic isomers to ensure robust and reliable data.
A Guide to Inter-Laboratory Comparison of Methyl p-Methoxyhydrocinnamate Analysis
Introduction to Inter-Laboratory Comparisons An inter-laboratory comparison is a study in which multiple laboratories test the same samples to assess the performance of an analytical method and the proficiency of the par...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction to Inter-Laboratory Comparisons
An inter-laboratory comparison is a study in which multiple laboratories test the same samples to assess the performance of an analytical method and the proficiency of the participating laboratories.[1] The primary goals are to determine the reproducibility of the method and to identify any systematic biases between laboratories.[2] This process is crucial for standardizing analytical procedures and ensuring the reliability of data across different testing sites.
Recommended Analytical Methods
Based on the analysis of structurally similar compounds, two primary analytical techniques are recommended for the determination of Methyl p-methoxyhydrocinnamate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It offers high separation efficiency and provides mass spectral data for confident identification and quantification.[4]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method suitable for a wide range of compounds, including those that are less volatile or thermally labile. Coupled with a suitable detector, such as a Diode Array Detector (DAD), it provides excellent quantitative performance.[5]
Proposed Inter-Laboratory Comparison Study Protocol
The following protocol outlines the key steps for conducting an ILC for Methyl p-methoxyhydrocinnamate analysis.
3.1. Study Design and Coordination
A coordinating laboratory should be designated to prepare and distribute the test materials and to collect and analyze the data from participating laboratories.
3.2. Test Material Preparation
The coordinating laboratory will prepare homogeneous and stable samples of a relevant matrix (e.g., a placebo formulation or a standard solution) spiked with known concentrations of Methyl p-methoxyhydrocinnamate. At least two different concentration levels should be prepared to assess method performance across a range.
3.3. Detailed Experimental Protocols
Participating laboratories should adhere to a standardized analytical protocol. The following are proposed starting methods for both GC-MS and HPLC, which should be validated by each laboratory prior to the ILC.
3.3.1. GC-MS Method Protocol
Sample Preparation:
Accurately weigh a portion of the test material.
Dissolve the sample in a suitable organic solvent (e.g., Methanol or Acetonitrile).
Perform any necessary extraction or derivatization steps. For example, derivatization with agents like pentafluoropropionamides (PFPA) or heptafluorobutyramides (HFBA) can improve chromatographic performance and mass spectral fragmentation.[4]
Add an appropriate internal standard.
Dilute the sample to a final concentration within the calibrated range.
Instrumentation and Conditions:
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is recommended.[6]
Carrier Gas: Helium at a constant flow rate.
Injection: Splitless or split injection, depending on the concentration.
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any matrix components.
Mass Spectrometer: Operated in electron ionization (EI) mode with full scan data acquisition. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.
3.3.2. HPLC-DAD Method Protocol
Sample Preparation:
Accurately weigh a portion of the test material.
Dissolve the sample in the mobile phase or a compatible solvent.
Filter the sample through a 0.45 µm filter before injection.
Add an appropriate internal standard.
Instrumentation and Conditions:
Column: A C18 reversed-phase column is a common choice for this type of compound.[7]
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[7]
Flow Rate: Typically 1.0 mL/min.
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
Detection: Diode Array Detector set to monitor at the wavelength of maximum absorbance for Methyl p-methoxyhydrocinnamate.
3.4. Method Validation Parameters
Before participating in the ILC, each laboratory must perform a single-laboratory validation of the analytical method. Key validation parameters to be assessed include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[5]
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery experiments.[5]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (within-laboratory precision) and intermediate precision.[5]
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]
Data Presentation and Analysis
The results from all participating laboratories should be collected by the coordinating laboratory and analyzed statistically.
4.1. Tabulated Results
The quantitative data from the ILC should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Inter-Laboratory Comparison Results for Methyl p-Methoxyhydrocinnamate (Sample A - Low Concentration)
Laboratory ID
Reported Concentration (mg/g)
z-score
Lab 01
4.85
-0.5
Lab 02
5.10
1.0
Lab 03
4.92
-0.1
Lab 04
4.75
-1.0
Lab 05
5.05
0.7
Assigned Value
4.95
Standard Deviation for Proficiency
0.20
Table 2: Hypothetical Inter-Laboratory Comparison Results for Methyl p-Methoxyhydrocinnamate (Sample B - High Concentration)
Laboratory ID
Reported Concentration (mg/g)
z-score
Lab 01
9.90
-0.2
Lab 02
10.25
1.2
Lab 03
9.85
-0.4
Lab 04
9.70
-1.0
Lab 05
10.10
0.6
Assigned Value
9.95
Standard Deviation for Proficiency
0.25
4.2. Statistical Analysis
The performance of each laboratory is typically evaluated using z-scores, which are calculated based on the assigned value (consensus mean or known value) and the standard deviation for proficiency assessment.[9] Other statistical tools, such as Cochran's and Grubbs' tests, can be used to identify outliers.[2]
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for conducting an inter-laboratory comparison study.
Workflow for an Inter-Laboratory Comparison Study.
5.2. Analytical Method Workflow
The following diagram outlines the typical workflow for the analysis of Methyl p-methoxyhydrocinnamate by either GC-MS or HPLC.
General Analytical Workflow for Methyl p-methoxyhydrocinnamate.
A Comparative Cost-Benefit Analysis of Synthesis Routes for Methyl p-methoxyhydrocinnamate
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of target molecules is paramount. Methyl p-methoxyhydrocinnamate, a valuable intermediate and frag...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of target molecules is paramount. Methyl p-methoxyhydrocinnamate, a valuable intermediate and fragrance component, can be synthesized through various routes. This guide provides a detailed comparison of two primary synthetic pathways, offering experimental protocols, quantitative data, and a cost-benefit analysis to inform strategic decisions in its production.
Executive Summary
Two principal routes for the synthesis of Methyl p-methoxyhydrocinnamate are evaluated:
Route 1: Fischer Esterification of p-Methoxyhydrocinnamic Acid. This is a direct, one-step synthesis from a less common starting material.
Route 2: Multi-step Synthesis from p-Anisaldehyde. This pathway involves a three-step sequence: Perkin reaction to form p-methoxycinnamic acid, followed by Fischer esterification to yield methyl p-methoxycinnamate, and concluding with catalytic hydrogenation.
The analysis reveals that while Route 1 is shorter, the high cost and limited availability of the starting material, p-methoxyhydrocinnamic acid, make it less economically viable for large-scale production. Route 2, despite being a multi-step process, utilizes readily available and less expensive starting materials, offering a more cost-effective and scalable solution.
Estimated Cost of Starting Material (per mole of product)
High
Low
Process Complexity
Low
Moderate
Scalability
Limited by starting material availability
High
Experimental Protocols
Route 1: Fischer Esterification of p-Methoxyhydrocinnamic Acid
Methodology:
In a round-bottom flask equipped with a reflux condenser, dissolve p-methoxyhydrocinnamic acid (1 equivalent) in an excess of methanol (10-20 equivalents).
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude Methyl p-methoxyhydrocinnamate.
Purify the product by vacuum distillation or column chromatography.
Route 2: Multi-step Synthesis from p-Anisaldehyde
Step 1: Perkin Reaction for p-Methoxycinnamic Acid
Methodology:
In a flask equipped with a condenser, combine p-anisaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent).
Heat the mixture to 180°C for 5 hours.
Cool the mixture and add water.
Boil the mixture to hydrolyze the excess acetic anhydride.
Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid.
Collect the precipitated p-methoxycinnamic acid by filtration, wash with cold water, and dry. A yield of approximately 85% can be expected.
Step 2: Fischer Esterification of p-Methoxycinnamic Acid
Methodology:
Follow the procedure outlined in Route 1, using p-methoxycinnamic acid as the starting material. A typical yield for this step is around 91%.[1]
Step 3: Catalytic Hydrogenation of Methyl p-Methoxycinnamate
Methodology:
Dissolve methyl p-methoxycinnamate (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
Subject the mixture to hydrogenation. This can be achieved using a hydrogen gas atmosphere (1-4 atm) in a Parr shaker or by catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870)formate (B1220265) or formic acid.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield Methyl p-methoxyhydrocinnamate. This step typically proceeds with a high yield (>95%).
Visualization of Synthesis Routes
Caption: Comparative overview of two synthesis routes for Methyl p-methoxyhydrocinnamate.
Cost-Benefit Analysis
A qualitative cost analysis indicates a significant advantage for Route 2. While a precise quantitative analysis depends on fluctuating market prices and supplier negotiations, the following points are crucial:
Starting Materials: p-Anisaldehyde is a common and relatively inexpensive bulk chemical. In contrast, p-methoxyhydrocinnamic acid is a specialty chemical with a significantly higher cost per gram and is not as readily available from major suppliers.
Reagent Costs: The additional reagents required for Route 2 (acetic anhydride, sodium acetate, Pd/C catalyst) are standard laboratory and industrial chemicals with moderate costs. The cost of the palladium catalyst, while notable, can be minimized by using a low catalyst loading and by recovering and recycling the catalyst, a common practice in industrial settings.
Operational Costs: Route 2 involves more steps, which translates to longer processing times and potentially higher labor and energy costs. However, the high yield of each step and the potential for process optimization and automation can mitigate these factors.
Scalability and Availability: The reliance of Route 1 on a less common starting material poses a significant risk to scalability and supply chain stability. Route 2, originating from a common feedstock, is far more amenable to large-scale industrial production.
Conclusion
For laboratory-scale synthesis where cost is not the primary driver and a direct route is preferred, the Fischer esterification of p-methoxyhydrocinnamic acid (Route 1) offers a simple and high-yielding option, provided the starting material is accessible.
However, for industrial production, pilot-scale synthesis, and any application where cost-effectiveness and scalability are critical, the multi-step synthesis starting from p-anisaldehyde (Route 2) is the demonstrably superior choice. The use of inexpensive and readily available starting materials outweighs the complexities of a three-step process, ensuring a more robust and economically viable manufacturing process. Researchers and drug development professionals should therefore prioritize the development and optimization of this multi-step pathway for the sustainable production of Methyl p-methoxyhydrocinnamate.
Navigating the Safe Disposal of Methyl p-Methoxyhydrocinnamate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, s...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Methyl p-methoxyhydrocinnamate (CAS 15823-04-8), also known as Methyl 3-(4-methoxyphenyl)propanoate. Adherence to these protocols is essential for minimizing health risks and ensuring regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with Methyl p-methoxyhydrocinnamate and to use appropriate personal protective equipment (PPE).
Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The primary method for the disposal of Methyl p-methoxyhydrocinnamate is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Waste Collection:
Collect waste Methyl p-methoxyhydrocinnamate and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and sealable waste container.
Ensure the container is appropriate for a solid, non-combustible material.
Labeling:
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Methyl p-methoxyhydrocinnamate" or "Methyl 3-(4-methoxyphenyl)propanoate," including the CAS number (15823-04-8).
Storage:
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
Professional Disposal:
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Provide the waste disposal company with all available information on the chemical's properties.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spill:
Alert personnel in the immediate vicinity.
Wearing the appropriate PPE, contain the spill.
For a solid spill, carefully sweep the material to avoid generating dust and place it into the designated hazardous waste container.
Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
Major Spill:
Evacuate the area immediately.
Notify your institution's emergency response team and EHS department.
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Methyl p-methoxyhydrocinnamate.
Disposal Workflow for Methyl p-methoxyhydrocinnamate
Handling
Personal protective equipment for handling Methyl p-methoxyhydrocinnamate
Essential Safety and Handling Guide for Methyl p-Methoxyhydrocinnamate This guide provides immediate, essential safety and logistical information for handling Methyl p-methoxyhydrocinnamate (also known as Methyl 3-(4-met...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for Methyl p-Methoxyhydrocinnamate
This guide provides immediate, essential safety and logistical information for handling Methyl p-methoxyhydrocinnamate (also known as Methyl 3-(4-methoxyphenyl)propanoate). The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Precautionary Measures
While specific hazard classifications for Methyl p-methoxyhydrocinnamate are not fully detailed, related compounds like Methyl 4-methoxycinnamate are known to cause skin, eye, and respiratory irritation.[2] Therefore, it is prudent to handle Methyl p-methoxyhydrocinnamate as a potentially hazardous substance.
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
No specific experimental protocols for the handling or safety testing of Methyl p-methoxyhydrocinnamate were found in the search results. Standard laboratory operating procedures for handling solid chemicals of this nature should be followed. This includes weighing the substance in a ventilated enclosure, using appropriate tools to avoid dust generation, and ensuring all contaminated surfaces and equipment are decontaminated after use.
Mandatory Visualization
Caption: Workflow for the safe handling of Methyl p-methoxyhydrocinnamate.